7-Methoxy-2-(trifluoromethyl)quinolin-4-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
7-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-6-2-3-7-8(4-6)15-10(5-9(7)16)11(12,13)14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHIYSRJLNWZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347144 | |
| Record name | 7-METHOXY-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41192-85-2 | |
| Record name | 7-Methoxy-2-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41192-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-METHOXY-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The synthetic pathway is primarily based on the well-established Gould-Jacobs reaction, a robust method for the formation of 4-hydroxyquinoline derivatives. This document provides detailed experimental protocols, tabulated quantitative data for all reaction components, and visualizations of the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a three-step process commencing with the condensation of 3-methoxyaniline with a trifluoromethylated β-ketoester, followed by a thermally induced cyclization to form the quinoline core, and concluding with hydrolysis and decarboxylation to yield the final product.
Caption: Overall synthetic workflow for this compound.
Physicochemical and Safety Data
A summary of the physical and chemical properties of the key compounds involved in the synthesis is provided below.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 3-Methoxyaniline | C₇H₉NO | 123.15 | Colorless to yellow liquid | 536-90-3 |
| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | Colorless liquid | 376-34-1 |
| This compound | C₁₁H₈F₃NO₂ | 243.18 | Solid | 41192-85-2 |
Experimental Protocols
Step 1: Condensation of 3-Methoxyaniline with Ethyl 4,4,4-trifluoroacetoacetate
This initial step involves the formation of the enamine intermediate, ethyl 3-((3-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate.
Materials:
-
3-Methoxyaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Toluene (or other suitable solvent)
-
Dean-Stark apparatus (optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add equimolar amounts of 3-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.
-
Add a suitable solvent such as toluene to facilitate the reaction and azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate can often be used in the next step without further purification.
Caption: Workflow for the condensation step.
Step 2: Thermal Cyclization
The enamine intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.
Materials:
-
Crude enamine intermediate from Step 1
-
High-boiling solvent (e.g., Dowtherm A, diphenyl ether)
-
High-temperature reaction vessel
-
Heating mantle with a temperature controller
Procedure:
-
In a suitable high-temperature reaction vessel, heat a high-boiling solvent such as Dowtherm A to approximately 250 °C.
-
Slowly add the crude enamine intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature for a period of time (typically 30 minutes to 2 hours), monitoring the reaction progress by TLC if possible.
-
After the cyclization is complete, cool the reaction mixture to room temperature.
-
The product, ethyl 4-hydroxy-7-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate, will often precipitate upon cooling.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
Step 3: Hydrolysis and Decarboxylation
The final step involves the saponification of the ester group followed by decarboxylation to yield the target this compound.
Materials:
-
Ethyl 4-hydroxy-7-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate
-
Sodium hydroxide (or other suitable base)
-
Ethanol/Water mixture
-
Hydrochloric acid (or other suitable acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Suspend the quinoline-3-carboxylate intermediate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the hydrolysis of the ester is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
The carboxylic acid intermediate may precipitate and can be isolated, or the reaction can proceed directly to decarboxylation.
-
To effect decarboxylation, heat the acidified mixture or the isolated carboxylic acid in a suitable high-boiling solvent until gas evolution ceases.
-
Cool the reaction mixture. The final product, this compound, will precipitate.
-
Collect the solid by filtration, wash with water, and dry to obtain the pure product.
Characterization Data
The following table summarizes the expected characterization data for the final product.
| Data Type | Expected Values |
| ¹H NMR | Peaks corresponding to the aromatic protons on the quinoline ring and the methoxy group protons. |
| ¹³C NMR | Signals for the trifluoromethyl carbon, the carbons of the quinoline ring system, and the methoxy carbon. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the product (243.18 g/mol ). |
| Melting Point | A sharp melting point characteristic of a pure crystalline solid. |
| Yield | The overall yield for the three-step synthesis is expected to be moderate to good, depending on the optimization of each step. |
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression from simple starting materials to the final complex heterocyclic product, as illustrated in the following diagram.
Caption: Logical flow of the Gould-Jacobs synthesis.
An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol
Disclaimer: Direct experimental data for 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol is limited in publicly available literature. This guide provides a comprehensive profile based on computational data and extrapolated information from structurally analogous compounds, including isomers and derivatives, to offer insights for researchers, scientists, and drug development professionals.
Introduction
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in drug design. This guide focuses on the chemical and potential biological properties of this compound, a compound combining the quinoline core with these key functional groups.
Chemical and Physical Properties
The physicochemical properties of this compound have been estimated using computational models. For comparative purposes, data for closely related analogs are also presented. This allows for an informed estimation of the compound's behavior in various chemical and biological systems.
Table 1: Computed Physicochemical Properties of this compound and Analogs
| Property | This compound (Predicted) | 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol[1] | 7-Methoxy-2-methylquinolin-4-ol[2] | 7-Methoxyquinolin-4-ol[3] |
| Molecular Formula | C₁₁H₈F₃NO₂ | C₁₁H₈F₃NO₂ | C₁₁H₁₁NO₂ | C₁₀H₉NO₂ |
| Molecular Weight | 243.18 g/mol | 243.18 g/mol | 189.21 g/mol | 175.18 g/mol |
| IUPAC Name | 7-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | 7-methoxy-2-methyl-1H-quinolin-4-one | 7-methoxy-1H-quinolin-4-one |
| XLogP3 | N/A | 2.4 | 1.9 | N/A |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 | 2 |
| Rotatable Bond Count | 1 | 1 | 1 | 1 |
Note: Quinolin-4-ol compounds exist in tautomeric equilibrium with their corresponding quinolin-4(1H)-one form.
Spectroscopic Profile (Inferred)
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. A singlet corresponding to the methoxy (-OCH₃) protons would likely appear around 3.8-4.0 ppm. A signal for the proton at the 3-position is also expected.
-
¹³C NMR: The carbon spectrum would display signals for all 11 carbon atoms. The trifluoromethyl carbon would appear as a quartet due to C-F coupling, with a characteristic chemical shift.[5] The carbonyl carbon of the quinolin-4-one tautomer would be observed significantly downfield.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, likely appearing in the range of -60 to -65 ppm (relative to CFCl₃).[5]
-
Mass Spectrometry: Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry would be suitable for determining the molecular weight.[7][8][9][10] The molecular ion peak [M]+• or protonated molecule [M+H]⁺ should be readily observable. Characteristic fragmentation would likely involve the loss of CO, and fragmentation of the methoxy group.
Experimental Protocols
The synthesis of 4-quinolinone derivatives can be achieved through several established methods, such as the Gould-Jacobs reaction or Camps cyclization.[11] A plausible route to the target compound could involve the cyclization of an appropriately substituted aniline with a β-ketoester.
Protocol: Modified Conrad-Limpach Synthesis
-
Starting Materials: 3-Methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.
-
Step 1: Condensation: Mix equimolar amounts of 3-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid).
-
Step 2: Reaction Monitoring: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. This step forms the intermediate enamine.
-
Step 3: Cyclization: Remove the reaction solvent under reduced pressure. Add the crude intermediate to a high-boiling point solvent (e.g., Dowtherm A) and heat to a high temperature (approx. 250 °C) to induce thermal cyclization.
-
Step 4: Isolation and Purification: Cool the reaction mixture, which should cause the product to precipitate. Collect the solid product by filtration.
-
Step 5: Purification: Wash the crude product with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.
Below is a conceptual workflow for this synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Quinoline derivatives are widely recognized for their potential as kinase inhibitors in cancer therapy.[12][13][14] The structure of this compound suggests it may fit into the ATP-binding pocket of various kinases, potentially disrupting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[15][16]
The trifluoromethyl group can enhance binding interactions within the kinase domain, while the quinolin-4-one core acts as a scaffold mimicking the purine ring of ATP. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis, and can induce apoptosis.
The diagram below illustrates a hypothetical mechanism where the compound inhibits a key kinase in this pathway.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by the title compound.
Conclusion
While direct experimental data remains scarce, computational analysis and comparison with structurally similar compounds provide a strong foundation for understanding the chemical properties of this compound. Its structural features suggest it is a promising candidate for further investigation, particularly within the realm of kinase inhibitor development for oncology. The protocols and potential mechanisms outlined in this guide serve as a valuable starting point for researchers aiming to synthesize and evaluate this and other novel quinoline derivatives.
References
- 1. 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol | C11H8F3NO2 | CID 278878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Methoxyquinolin-4-ol | C10H9NO2 | CID 2831995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. ijmphs.com [ijmphs.com]
An In-depth Technical Guide on the Physical Properties of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of the chemical compound 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol. The information is targeted towards researchers, scientists, and professionals in the field of drug development who may be interested in the potential applications of this molecule. Due to the limited availability of experimental data in peer-reviewed literature, this guide primarily presents predicted values obtained from computational models.
Core Physical Properties
The physical characteristics of a compound are crucial for its handling, formulation, and development as a potential therapeutic agent. The table below summarizes the key physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈F₃NO₂ | |
| Molecular Weight | 243.18 g/mol | [1] |
| Boiling Point (Predicted) | 339.9 ± 37.0 °C | [1] |
| Density (Predicted) | 1.407 ± 0.06 g/cm³ | [1] |
| CAS Number | 41192-85-2 | [1] |
Experimental Protocols
Specific experimental protocols for the synthesis or the determination of the physical properties of this compound have not been detailed in the reviewed literature. However, general methodologies for the synthesis of quinoline derivatives and the determination of their physicochemical properties are well-established.
General Synthesis of Quinoline Derivatives
The synthesis of quinoline scaffolds can be achieved through various established methods, such as the Skraup synthesis, Doebner-von Miller reaction, Conrad-Limpach synthesis, and Friedländer synthesis. A common approach for the synthesis of substituted quinolin-4-ols involves the cyclization of an appropriately substituted aniline with a β-ketoester.
For instance, the synthesis of a related compound, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, was achieved by the microwave-assisted hydrolysis of its corresponding ethyl ester in the presence of potassium hydroxide.[2] This suggests that a potential synthetic route to this compound could involve the cyclization of 3-methoxyaniline with an appropriate trifluoromethyl-β-ketoester, followed by any necessary functional group manipulations.
Determination of Physical Properties
Standard laboratory procedures are employed to determine the physical properties of chemical compounds.
-
Melting Point: Determined using a melting point apparatus where a small sample is heated, and the temperature range over which it melts is recorded.
-
Boiling Point: Can be determined by distillation. For small quantities or high-boiling compounds, techniques like micro-boiling point determination or thermogravimetric analysis (TGA) can be used.
-
Solubility: Typically determined by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a given temperature and observing the point of saturation. Spectroscopic methods can be used for quantitative analysis.
-
pKa: The acid dissociation constant can be determined using potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis.
Logical Workflow for Compound Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel quinoline derivative like this compound.
Signaling Pathways
There is no specific information available in the searched resources detailing the involvement of this compound in any particular signaling pathways. Quinoline derivatives, as a broad class of compounds, are known to exhibit a wide range of biological activities and can interact with various cellular targets, but specific data for this compound is lacking.
Conclusion
This compound is a quinoline derivative with predicted physical properties that may be of interest for further investigation in drug discovery and development. The lack of extensive experimental data highlights an opportunity for further research to synthesize and characterize this compound, thereby elucidating its potential biological activities and therapeutic applications. The methodologies and workflows described in this guide provide a framework for such future studies.
References
Structure Elucidation of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structural elucidation of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust methodology for its synthesis and characterization based on established chemical principles and spectroscopic data from structurally related analogs. This guide includes predicted spectroscopic data, detailed experimental protocols, and visual workflows to support researchers in the synthesis and confirmation of this molecule's structure.
Proposed Synthesis: Conrad-Limpach Reaction
A reliable method for the synthesis of 4-hydroxyquinoline derivatives is the Conrad-Limpach synthesis.[1][2][3][4] This approach involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of this compound, the proposed reactants would be m-anisidine and ethyl 4,4,4-trifluoroacetoacetate.
The reaction proceeds in two main stages:
-
Condensation: Reaction of m-anisidine with ethyl 4,4,4-trifluoroacetoacetate to form the enamine intermediate. This step is typically performed at a moderate temperature.
-
Cyclization: The enamine intermediate is heated at high temperatures (around 250 °C) in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to induce thermal cyclization and form the desired this compound.[5]
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the chemical structure of organic molecules. The predicted chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| H-3 | ~6.5 | s | - | The chemical shift is influenced by the adjacent electron-withdrawing CF₃ group and the hydroxyl group. |
| H-5 | ~7.8 | d | ~9.0 | Ortho-coupling with H-6. |
| H-6 | ~7.0 | dd | ~9.0, ~2.5 | Ortho-coupling with H-5 and meta-coupling with H-8. |
| H-8 | ~6.9 | d | ~2.5 | Meta-coupling with H-6. |
| OCH₃ | ~3.9 | s | - | Typical chemical shift for a methoxy group on an aromatic ring. |
| OH | ~11.5 | br s | - | Broad singlet due to hydrogen bonding and exchange; chemical shift can be variable. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C-2 | ~145 (q, J ≈ 35 Hz) | Quartet due to coupling with the three fluorine atoms of the CF₃ group. |
| C-3 | ~105 | |
| C-4 | ~175 | Carbonyl-like carbon of the quinolin-4-ol tautomer. |
| C-4a | ~140 | |
| C-5 | ~125 | |
| C-6 | ~115 | |
| C-7 | ~160 | Carbon attached to the electron-donating methoxy group. |
| C-8 | ~100 | |
| C-8a | ~120 | |
| CF₃ | ~122 (q, J ≈ 275 Hz) | Quartet due to one-bond coupling with the three fluorine atoms. |
| OCH₃ | ~56 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl group (intramolecular hydrogen bonding) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (methoxy group) |
| 1650-1630 | C=O stretch | Quinolin-4-one tautomer |
| 1620-1580 | C=C and C=N stretch | Aromatic and quinoline ring |
| 1300-1100 | C-F stretch | Trifluoromethyl group |
| 1250-1200 | C-O stretch | Aryl ether (methoxy group) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 243 | Molecular ion [M]⁺ |
| 224 | [M - F]⁺ |
| 215 | [M - CO]⁺ or [M - N₂]⁺ |
| 186 | [M - CO - F]⁺ |
| 174 | [M - CF₃]⁺ |
| 146 | [M - CF₃ - CO]⁺ |
| 102 | Loss of HCN from a quinoline fragment[6][7] |
Experimental Protocols
Synthesis of this compound
-
Condensation: In a round-bottom flask, dissolve m-anisidine (1.0 eq.) in a suitable solvent such as ethanol. Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.) and a catalytic amount of a weak acid (e.g., acetic acid). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
Cyclization: Add the crude enamine to a high-boiling point solvent like diphenyl ether in a flask equipped with a reflux condenser. Heat the mixture to approximately 250 °C for 30-60 minutes, again monitoring by TLC.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a solution of the purified compound in deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher spectrometer.[8]
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[8]
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and fragmentation pattern. For more detailed fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed.[9][10]
Mandatory Visualizations
Structure Elucidation Workflow
The following diagram illustrates the general workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for Synthesis and Structure Elucidation.
Hypothetical Signaling Pathway Investigation
Quinoline derivatives are known for their wide range of biological activities, often involving interactions with specific signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound.
Caption: Hypothetical Drug Discovery Workflow.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. jptcp.com [jptcp.com]
- 3. synarchive.com [synarchive.com]
- 4. Conrad-Limpach Cyclization [drugfuture.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data for 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this report compiles predicted and comparative data based on structurally similar compounds. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.
Chemical Structure
IUPAC Name: 7-Methoxy-2-(trifluoromethyl)-1H-quinolin-4-one
Molecular Formula: C₁₁H₈F₃NO₂
Molecular Weight: 243.18 g/mol
Structure:
Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of spectroscopic data from analogous compounds found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N-H |
| ~7.9 | d | 1H | H-5 |
| ~7.0 | dd | 1H | H-6 |
| ~6.8 | d | 1H | H-8 |
| ~6.5 | s | 1H | H-3 |
| ~3.9 | s | 3H | -OCH₃ |
Note: The spectrum is predicted for a DMSO-d₆ solvent. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C-4 |
| ~162 | C-7 |
| ~148 | C-8a |
| ~145 (q, J ≈ 35 Hz) | C-2 |
| ~125 | C-5 |
| ~120 (q, J ≈ 275 Hz) | -CF₃ |
| ~118 | C-4a |
| ~115 | C-6 |
| ~105 | C-3 |
| ~101 | C-8 |
| ~56 | -OCH₃ |
Note: The spectrum is predicted for a DMSO-d₆ solvent. The trifluoromethyl group introduces characteristic quartet (q) splitting for C-2 and the CF₃ carbon itself due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -65 to -70 | s | -CF₃ |
Note: The spectrum is referenced to CFCl₃ (δ = 0.00 ppm). The chemical shift of the -CF₃ group can vary depending on the electronic environment.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Broad | O-H and N-H stretching |
| 1650 | Strong | C=O stretching (quinolinone) |
| 1620, 1580, 1480 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1250 - 1050 | Strong | C-O stretching (methoxy) and C-F stretching (trifluoromethyl) |
| 850 - 800 | Medium | C-H out-of-plane bending (aromatic) |
Note: The spectrum is predicted for a solid sample (e.g., KBr pellet or ATR).
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| 243.05 | [M]⁺ (Molecular Ion) |
| 244.05 | [M+H]⁺ (in ESI+) |
| 242.04 | [M-H]⁻ (in ESI-) |
Note: High-resolution mass spectrometry (HRMS) would provide a more accurate mass for molecular formula confirmation.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of quinoline derivatives, adaptable for this compound.
Synthesis
A common synthetic route to 2-(trifluoromethyl)quinolin-4-ols involves the Conrad-Limpach reaction or a related cyclization strategy. For this compound, a plausible approach would be the reaction of 3-methoxyaniline with an ethyl 4,4,4-trifluoroacetoacetate followed by a thermal cyclization.
Example Protocol:
-
To a stirred solution of 3-methoxyaniline in a suitable solvent (e.g., ethanol or acetic acid), add ethyl 4,4,4-trifluoroacetoacetate.
-
The reaction mixture is heated to reflux for several hours to form the intermediate enamine.
-
The solvent is removed under reduced pressure.
-
The crude intermediate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to a high temperature (e.g., 250 °C) to effect the cyclization.
-
After cooling, the product precipitates and can be collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Spectroscopic Analysis
General Considerations:
-
Ensure the sample is pure and dry before analysis to avoid interference from impurities and solvents.
-
Use deuterated solvents for NMR spectroscopy. The choice of solvent can affect chemical shifts.
NMR Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
For ¹H and ¹³C NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
For ¹⁹F NMR, chemical shifts are reported in ppm relative to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be prepared as KBr pellets, thin films, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
The spectral range is typically 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra can be recorded using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, experimental data should be acquired for an authenticated sample.
The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Researchers
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of therapeutic agents.[1] Its inherent structural features and the versatility for chemical modification have rendered it a "privileged structure" in drug discovery. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2] This technical guide provides an in-depth exploration of these activities, tailored for researchers, scientists, and drug development professionals. It encompasses quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to facilitate a comprehensive understanding of the therapeutic potential of this remarkable class of compounds.
Anticancer Activity
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of the cell cycle, and induction of apoptosis.[3][5]
Quantitative Data: Anticancer Activity of Quinoline Derivatives
The anticancer potency of quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A lower value indicates greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoline-Chalcone Hybrids | Quinoline-Chalcone Derivative | MGC-803 (Gastric) | 1.38 | [6] |
| HCT-116 (Colon) | 5.34 | [6] | ||
| MCF-7 (Breast) | 5.21 | [6] | ||
| 4-Anilinoquinoline Derivatives | Phenylsulfonylurea-containing 4-aniline quinoline | MCF-7 (Breast) | Comparable to positive control | [7] |
| Pyrazolo[4,3-f]quinoline Derivatives | Compound 1M | NUGC-3 (Gastric) | <8 | [8] |
| Compound 2E | NUGC-3 (Gastric) | <8 | [8] | |
| Compound 2P | NUGC-3 (Gastric) | <8 | [8] | |
| 2-Styrylquinoline Derivatives | Compound 48 | EGFR | 2.23 | [7] |
| Compound 49 | EGFR | 1.11 | [7] | |
| Quinoline-based mTOR Inhibitor | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | mTOR | 0.064 | [9] |
Key Signaling Pathways in Quinoline-Mediated Anticancer Activity
Quinoline derivatives exert their anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[10] Aberrant activation of this pathway is a hallmark of many cancers.[10] Certain quinoline derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[7][9]
-
Src Kinase Pathway: Src, a non-receptor tyrosine kinase, is a crucial regulator of cell proliferation, survival, and migration.[11] Its overactivation is implicated in the progression of many cancers.[11] Some quinoline derivatives act as potent inhibitors of Src kinase.[11]
-
Pim-1 Kinase Pathway: Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation. Upregulation of Pim-1 is observed in several human cancers. Quinoline derivatives have been reported as inhibitors of Pim-1 kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 9. pnas.org [pnas.org]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
Potential Mechanism of Action of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the potential mechanisms of action for the novel synthetic compound, 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally analogous quinoline derivatives to propose plausible biological activities and molecular targets. The core quinoline scaffold, substituted with a 7-methoxy group, a 2-trifluoromethyl moiety, and a 4-hydroxyl group, suggests potential for anticancer, anti-inflammatory, and kinase inhibitory activities. This guide provides a comprehensive overview of these hypothesized mechanisms, supported by representative quantitative data from related compounds, detailed experimental protocols for future validation, and visual representations of implicated signaling pathways.
Introduction
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. The biological effects of quinoline-based compounds are profoundly influenced by the nature and position of their substituents. The subject of this guide, this compound, possesses a unique combination of functional groups that suggests a multifaceted pharmacological profile.
-
The 7-methoxy group on the quinoline ring has been associated with enhanced antitumor activity in various heterocyclic compounds.
-
The 2-trifluoromethyl group is a well-known bioisostere for a methyl group, which can significantly improve metabolic stability, lipophilicity, and cell membrane permeability of drug candidates[3].
-
The 4-hydroxyquinoline (quinolin-4-ol) core is a privileged scaffold found in numerous bioactive molecules, including those that exhibit cytotoxicity and kinase inhibitory activity[4][5].
This guide will explore the potential mechanisms of action of this compound by drawing parallels with established activities of structurally related compounds.
Hypothesized Mechanisms of Action
Based on the accumulated knowledge of quinoline pharmacology, three primary mechanisms of action are proposed for this compound:
-
Inhibition of Protein Kinases: The structural similarity of the 7-methoxy-4-hydroxyquinoline core to known kinase inhibitors suggests that this compound may target key enzymes in cellular signaling pathways.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic quinoline ring system is a classic pharmacophore for DNA intercalating agents, a mechanism that can be further influenced by the electron-withdrawing trifluoromethyl group.
-
Modulation of Inflammatory Pathways: Methoxy and hydroxyl substitutions on heterocyclic scaffolds have been implicated in the attenuation of inflammatory responses.
Potential as a Protein Kinase Inhibitor
The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are well-established cores for inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), Src, and Abl kinases[2][6]. The 4-hydroxyquinoline moiety of this compound can be considered a bioisostere of the 4-anilino group in its ability to form critical hydrogen bonds within the ATP-binding pocket of these enzymes. The 7-methoxy group, in particular, has been shown to contribute favorably to the inhibitory activity of quinazoline-based kinase inhibitors[7].
Hypothetical Signaling Pathway: Inhibition of EGFR Signaling
// Nodes EGF [label="EGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> PI3K [label="Activates"]; PI3K -> AKT; AKT -> mTOR; EGFR -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; mTOR -> Proliferation [label="Promotes"]; ERK -> Proliferation [label="Promotes"]; Compound -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } caption: "Hypothesized inhibition of the EGFR signaling pathway."
Quantitative Data from Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activities (IC50 values) of various quinoline and quinazoline derivatives against relevant protein kinases. This data provides a benchmark for the potential potency of this compound.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-Anilino-7-methoxyquinoline Derivatives | EGFR | 10 - 100 | [6] |
| 4-Anilino-7-methoxyquinazoline Derivatives | EGFR | 5 - 50 | [8] |
| 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles | Src | 20 - 200 | [2] |
| 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles | Abl | 50 - 500 | [2] |
| Quinolone Derivatives | Axl | 26 | [9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Materials:
-
Recombinant human protein kinases (e.g., EGFR, Src, Abl).
-
Specific peptide substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
This compound stock solution in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well microplates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Potential as a DNA Intercalator and Topoisomerase Inhibitor
The planar, electron-deficient nature of the trifluoromethyl-substituted quinoline ring suggests that this compound could act as a DNA intercalating agent. Such compounds insert themselves between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and interference with DNA replication and transcription. This mechanism is often coupled with the inhibition of topoisomerases, enzymes that are crucial for managing DNA topology.
Proposed Mechanism of DNA Intercalation and Topoisomerase I Inhibition
// Nodes Supercoiled_DNA [label="Supercoiled DNA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TopoI [label="Topoisomerase I", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage_Complex [label="Topoisomerase I-DNA\nCleavage Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Religated_DNA [label="Religated DNA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DSB [label="DNA Double-Strand\nBreaks", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Supercoiled_DNA -> TopoI [label="Binds"]; TopoI -> Cleavage_Complex [label="Creates Nick"]; Cleavage_Complex -> Religated_DNA [label="Religation"]; Compound -> Cleavage_Complex [label="Stabilizes", color="#EA4335", fontcolor="#EA4335"]; Cleavage_Complex -> DSB [label="Collision with\nReplication Fork", color="#EA4335", fontcolor="#EA4335"]; DSB -> Apoptosis; } caption: "Hypothesized stabilization of the Topoisomerase I-DNA cleavage complex."
Quantitative Data from Structurally Related DNA-Binding Agents
The following table presents the cytotoxic activity (IC50 values) of quinoline derivatives known to interact with DNA.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 | 10 | [10] |
| 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline | NCI-60 Panel (Mean) | 1.26 | [11] |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116 | 0.33 |
Experimental Protocol: Topoisomerase I Relaxation Assay
Objective: To determine if this compound inhibits the catalytic activity of human Topoisomerase I.
Materials:
-
Human Topoisomerase I.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
This compound stock solution in DMSO.
-
Topoisomerase I assay buffer.
-
Agarose gel electrophoresis system.
-
DNA staining agent (e.g., ethidium bromide).
Procedure:
-
Prepare reaction mixtures containing supercoiled DNA, Topoisomerase I assay buffer, and varying concentrations of this compound.
-
Add human Topoisomerase I to each reaction mixture to initiate the relaxation of the supercoiled DNA.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Potential as a Modulator of Inflammatory Pathways
Certain heterocyclic compounds bearing methoxy and hydroxyl groups have demonstrated anti-inflammatory properties. For instance, 4-Hydroxy-7-methoxycoumarin has been shown to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways[12]. Given the structural similarities, this compound may exert similar effects.
Hypothetical Signaling Pathway: Inhibition of NF-κB Activation
// Nodes LPS [label="LPS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#34A853", fontcolor="#FFFFFF"]; IkBa [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Gene\nTranscription\n(TNF-α, IL-6, COX-2)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> IKK; IKK -> IkBa [label="Phosphorylates"]; IkBa -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Inflammatory_Genes [label="Induces"]; Compound -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } caption: "Hypothesized inhibition of the NF-κB signaling pathway."
Quantitative Data from Structurally Related Anti-inflammatory Agents
The following table shows the effects of a related compound on the production of inflammatory mediators.
| Compound | Cell Line | Parameter | IC50 (mM) | Reference |
| 4-Hydroxy-7-methoxycoumarin | RAW264.7 | NO Production | ~0.6 | [12] |
| 4-Hydroxy-7-methoxycoumarin | RAW264.7 | PGE2 Production | ~0.9 | [12] |
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 murine macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS).
-
This compound stock solution in DMSO.
-
Griess Reagent System.
-
96-well cell culture plates.
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Absorbance is measured at 540 nm using a microplate reader.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.
Conclusion
While further experimental validation is required, the structural features of this compound strongly suggest its potential as a multi-target therapeutic agent. The plausible mechanisms of action, including protein kinase inhibition, DNA intercalation, and modulation of inflammatory pathways, offer exciting avenues for future drug discovery and development efforts. The experimental protocols detailed in this guide provide a clear roadmap for elucidating the precise biological activities and therapeutic potential of this promising compound.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 8. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinolone antibiotic derivatives as new selective Axl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide for Drug Discovery Professionals
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2] 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a synthetic quinoline derivative of interest for potential pharmacological applications. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy and hydroxyl groups provide sites for hydrogen bonding, making it an intriguing candidate for drug design.[3]
This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound. Due to the limited publicly available experimental data on this specific molecule, this document serves as a methodological framework, outlining the necessary steps for its computational evaluation, from synthesis and hypothesized biological activity to detailed in silico experimental protocols. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Proposed Synthesis
The synthesis of 4-hydroxyquinoline derivatives is well-established in the literature. A common and effective method is the Conrad-Limpach reaction or the Gould-Jacob reaction.[4][5] A plausible synthetic route for this compound would involve the condensation of 3-methoxyaniline with an appropriate β-ketoester, followed by thermal cyclization.
Experimental Protocol: Conrad-Limpach Synthesis
-
Reactant Preparation: Prepare a solution of 3-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.
-
Condensation: The reactants are mixed, typically in a solvent like ethanol, and stirred at room temperature. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the formation of the enamine intermediate.
-
Cyclization: The intermediate is heated to a high temperature (typically 250°C) in a high-boiling point solvent such as diphenyl ether. This promotes an intramolecular cyclization reaction.
-
Purification: The reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final compound.[5]
Hypothesized Biological Activity and Signaling Pathway
Quinoline derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[6] The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that controls cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] Based on the broad activity of the quinoline scaffold, it is hypothesized that this compound may act as an inhibitor of one or more kinases within the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the key components of the PI3K/Akt/mTOR signaling pathway, a potential target for this compound.
In Silico Modeling Workflow
A typical in silico workflow for evaluating a novel compound involves several stages, from data preparation to computational analysis and prediction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10] This can be used to predict the activity of new, untested compounds.
Experimental Protocol: 2D-QSAR Modeling
-
Data Set Collection: A dataset of quinoline derivatives with experimentally determined inhibitory activity (IC50 values) against a specific kinase (e.g., Akt1) is compiled from the literature. The IC50 values are converted to pIC50 (-logIC50) for the analysis.[11]
-
Molecular Descriptor Calculation: For each molecule in the dataset, a set of 2D molecular descriptors (e.g., topological, constitutional, and electronic descriptors) is calculated using software like PaDEL-Descriptor or Dragon.
-
Data Splitting: The dataset is divided into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used to validate its predictive power.
-
Model Building: Multiple Linear Regression (MLR) or other machine learning algorithms are used to build a model that correlates the molecular descriptors (independent variables) with the pIC50 values (dependent variable).[12]
-
Model Validation: The robustness and predictive ability of the model are assessed using statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and the predictive R² for the external test set.[13][14]
-
Prediction for New Compound: The validated QSAR model is then used to predict the pIC50 value of this compound.
Hypothetical QSAR Data Presentation
| Compound ID | Structure | Actual pIC50 | Predicted pIC50 | Residual |
| Analog 1 | [Structure] | 7.5 | 7.4 | 0.1 |
| Analog 2 | [Structure] | 6.8 | 6.9 | -0.1 |
| ... | ... | ... | ... | ... |
| This compound | [Structure] | N/A | 7.2 | N/A |
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] It is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.[16]
Experimental Protocol: Molecular Docking
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., Akt1, PDB ID: 4GV1) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[17]
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).[16]
-
Grid Generation: A grid box is defined around the ATP-binding site of the protein to specify the search space for the docking algorithm.[16]
-
Docking Simulation: The prepared ligand is docked into the active site of the protein using software like AutoDock Vina or Glide. The program explores various conformations and orientations of the ligand and calculates a docking score, which estimates the binding affinity.[17]
-
Analysis of Results: The docking poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.[17]
Hypothetical Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| This compound | -9.2 | Lys179, Glu228 | Hydrogen Bond |
| Val164, Leu264 | Hydrophobic | ||
| Co-crystallized Ligand | -10.5 | Lys179, Asp292 | Hydrogen Bond |
| Met281, Leu264 | Hydrophobic |
Conclusion
This technical guide outlines a hypothetical yet robust in silico modeling strategy for the evaluation of this compound as a potential kinase inhibitor. By employing QSAR and molecular docking, researchers can predict its biological activity, understand its potential mechanism of action at a molecular level, and prioritize it for further experimental validation. While the data presented herein is illustrative, the detailed protocols provide a solid foundation for conducting computational studies on this and other novel quinoline derivatives, thereby accelerating the drug discovery and development process. Experimental synthesis and biological evaluation are essential next steps to validate these in silico findings.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Recent Studies of Antioxidant Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcbms.org [jcbms.org]
- 12. SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization [jcbms.org]
- 13. docta.ucm.es [docta.ucm.es]
- 14. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Isolation of Novel Quinolin-4-ol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-4-ol, and its tautomeric form quinolin-4-one, represents a privileged scaffold in medicinal chemistry and drug discovery. Compounds featuring this heterocyclic core are prevalent in both natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] These activities include potent anticancer, antimicrobial, and antimalarial properties, underscoring the therapeutic potential of this compound class.[3] The continuous emergence of drug resistance and the need for more effective and safer therapeutics drive the ongoing search for novel quinolin-4-ol derivatives. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of new quinolin-4-ol compounds, with a focus on methodologies relevant to researchers in drug development.
Discovery of Novel Quinolin-4-ol Compounds from Natural Sources: A Case Study from Endophytic Fungi
Endophytic fungi, which reside within the tissues of living plants, are a prolific source of novel bioactive secondary metabolites.[3][4] These microorganisms engage in a symbiotic relationship with their host, often producing compounds with significant therapeutic potential. One such class of compounds includes quinolin-4-ol derivatives.
Isolation of Aniquinazolines from Aspergillus nidulans
A recent study on the endophytic fungus Aspergillus nidulans MA-143, isolated from the leaves of the marine mangrove plant Rhizophora stylosa, led to the discovery of four new quinazolinone alkaloids, aniquinazolines A–D.[5] While these are technically quinazolin-4-ones, the isolation methodology is directly applicable to quinolin-4-ols.
Experimental Protocols
Fermentation and Extraction of Fungal Metabolites
A detailed protocol for the cultivation of the endophytic fungus and extraction of its secondary metabolites is crucial for isolating novel compounds.
-
Fungal Strain: Aspergillus nidulans MA-143, isolated from the leaves of the marine mangrove plant Rhizophora stylosa.[5]
-
Fermentation:
-
The fungal strain is cultured statically in a liquid potato-dextrose broth (PDB) medium. The medium consists of 20 g glucose, 5 g peptone, and 3 g yeast extract per 1000 mL of seawater, with the pH adjusted to 6.5–7.0.[5]
-
The fermentation is carried out in 1 L Erlenmeyer flasks, each containing 300 mL of the liquid medium.
-
The flasks are incubated at room temperature for 30 days.[5]
-
-
Extraction:
-
After the incubation period, the fermentation broth is filtered to separate the mycelia from the culture filtrate.
-
The filtrate is then repeatedly extracted with an organic solvent such as ethyl acetate (EtOAc) to partition the secondary metabolites into the organic phase.
-
The mycelia are also extracted with a suitable solvent like methanol (MeOH) to ensure the recovery of any intracellular compounds.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Isolation and Purification of Quinolin-4-ol Compounds
The crude extract, a complex mixture of various metabolites, is subjected to a series of chromatographic techniques to isolate the pure compounds.
-
Initial Fractionation: The crude extract is typically subjected to column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) is used to separate the compounds into fractions of varying polarity.
-
Further Purification: The fractions containing the compounds of interest, as identified by techniques like thin-layer chromatography (TLC), are further purified using repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) and high-performance liquid chromatography (HPLC).
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule.
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis can provide an unambiguous determination of its three-dimensional structure.[5]
Biological Activity Assays
The cytotoxic effects of the isolated compounds against various cancer cell lines are evaluated to determine their anticancer potential.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal human cell line are used.
-
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy.
-
Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.
-
Procedure (Luminescence-based):
-
A master mix containing 5x kinase buffer, ATP, and a peptide substrate (e.g., Poly (Glu, Tyr) 4:1) is prepared.[6]
-
The master mix is added to the wells of a 96-well plate.
-
The test compound (at various concentrations) is added to the respective wells.
-
The enzymatic reaction is initiated by adding recombinant human VEGFR-2 kinase to the wells.
-
The plate is incubated at 30°C for 45 minutes.[6]
-
A kinase detection reagent (e.g., Kinase-Glo® MAX) is added to each well, which measures the amount of ATP remaining in the solution. The amount of luminescence is inversely proportional to the kinase activity.[6]
-
Luminescence is measured using a microplate reader.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Tubulin is a critical protein involved in cell division, and its polymerization into microtubules is a target for many anticancer drugs.
-
Principle: This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules. Polymerization can be monitored by an increase in turbidity (light scattering) or fluorescence.
-
Procedure (Turbidity-based):
-
Purified tubulin is reconstituted in a polymerization buffer.
-
The tubulin solution is added to a pre-warmed 96-well plate.
-
The test compound (at various concentrations) is added to the wells.
-
The plate is incubated at 37°C, and the absorbance at 340 nm is measured at regular intervals (e.g., every 60 seconds) for an hour using a microplate reader.[4]
-
The rate of tubulin polymerization is determined from the increase in absorbance over time. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format for easy comparison.
Table 1: Cytotoxic Activity of Aniquinazolines A–D against Brine Shrimp [5]
| Compound | LD50 (µM) |
| Aniquinazoline A | 1.27 |
| Aniquinazoline B | 2.11 |
| Aniquinazoline C | 4.95 |
| Aniquinazoline D | 3.42 |
| Colchicine (Positive Control) | 88.4 |
Table 2: In Vitro Anticancer Activity of Novel Synthetic Quinolin-4-one Derivatives [7]
| Compound | Cancer Cell Line | IC50 (µmol) |
| IVg | A549 (Lung) | 0.0298 |
| IVg | MDA-MB (Breast) | 0.0338 |
Mandatory Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of quinolin-4-ol compounds.
Experimental Workflows
Caption: General workflow for the isolation of novel quinolin-4-ol compounds from endophytic fungi.
Caption: Workflow for the biological evaluation of novel quinolin-4-ol compounds.
Conclusion
The discovery and development of novel quinolin-4-ol compounds remain a promising avenue for identifying new therapeutic agents, particularly in the field of oncology. The methodologies outlined in this guide, from the isolation of natural products to the detailed in vitro characterization of their biological activity, provide a framework for researchers to advance their drug discovery programs. The continued exploration of natural sources, such as endophytic fungi, coupled with robust synthetic and biological evaluation strategies, will undoubtedly lead to the identification of the next generation of quinolin-4-ol-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aniquinazolines A–D, Four New Quinazolinone Alkaloids from Marine-Derived Endophytic Fungus Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group is a pivotal tactic in modern medicinal chemistry.[1][2][3] Its unique electronic properties and steric profile allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic efficacy.[4][5] This guide provides a comprehensive overview of the role of the CF3 group in drug design, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Modulation of Physicochemical Properties
The introduction of a CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3]
1.1. Lipophilicity
Lipophilicity, commonly measured as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] The CF3 group, being larger and more lipophilic than a methyl group, generally increases a molecule's logP.[5] This enhanced lipophilicity can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[5][7][8] However, the effect of fluorination on lipophilicity can be complex and depends on the overall molecular context.[9][10][11][12]
| Compound Pair | Change in Lipophilicity (ΔlogP) | Reference Compound (logP) | CF3-Containing Compound (logP) |
| Toluene vs. (Trifluoromethyl)benzene | +1.16 | 2.73 | 3.89 |
| Aniline vs. 4-(Trifluoromethyl)aniline | +1.03 | 0.90 | 1.93 |
| Phenol vs. 4-(Trifluoromethyl)phenol | +1.09 | 1.46 | 2.55 |
1.2. Metabolic Stability
The CF3 group is exceptionally resistant to metabolic degradation.[7] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[5][8] This inherent stability makes the CF3 group an effective "metabolic blocker." By replacing a metabolically labile methyl group or hydrogen atom at a site of oxidation by cytochrome P450 (CYP) enzymes, the metabolic pathway can be effectively shut down.[13] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7][13]
| Drug/Compound | Half-life (t½) in Human Liver Microsomes (HLM) | Intrinsic Clearance (CLint) (µL/min/mg) |
| N-CH3 Analog | Shorter | Higher |
| N-CF3 Analog | Longer | Lower |
| WIN 54954 (CH3) | Not specified | Not specified (18 metabolites) |
| Analog 3 (CF3) | Not specified | Not specified (8 metabolites) |
Data adapted from studies showing the general trend of increased metabolic stability with N-CF3 substitution and the effect of CF3 on the number of metabolites.[13][14][15]
1.3. Binding Affinity and Potency
The high electronegativity of the CF3 group significantly influences the electronic properties of the molecule, which can lead to enhanced binding affinity and potency.[7] The CF3 group can participate in various non-covalent interactions with biological targets, including hydrophobic interactions and dipole-dipole interactions. Its electron-withdrawing nature can also modulate the pKa of nearby functional groups, which can be crucial for optimizing interactions with a receptor's active site.[1][16] For example, the inclusion of a CF3 group in the para-position of a phenolic ring was found to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold compared to the non-fluorinated analog.[17]
| Drug Pair | Target | Metric | Value (Non-CF3) | Value (CF3) | Fold Improvement |
| Phenolic Compound | 5-HT Transporter | Potency | 1x | 6x | 6 |
1.4. Modulation of pKa
The strong electron-withdrawing effect of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of acidity and basicity can be critical for optimizing a drug's solubility, absorption, and target engagement. For instance, attaching a CF3 group to a molecule can lower the pKa of a nearby amine, reducing its basicity and altering its ionization state at physiological pH.
Case Studies: CF3 Group in Action
The beneficial effects of the trifluoromethyl group are evident in numerous FDA-approved drugs.[17][18]
2.1. Celecoxib (Celebrex)
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[19][20] The trifluoromethyl group on the pyrazole ring of celecoxib is crucial for its COX-2 selectivity.[21] The bulkier CF3 group fits into a hydrophobic side pocket of the COX-2 active site, an interaction that is sterically hindered in the more constricted COX-1 active site.[21]
2.2. Fluoxetine (Prozac)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression.[22][23] The trifluoromethyl group is located on the phenoxy ring of the molecule.[22][24] This group enhances the lipophilicity of fluoxetine, which is thought to contribute to its ability to cross the blood-brain barrier and reach its target in the central nervous system.[23] The CF3 group is also essential for its mechanism of action, which involves blocking the serotonin transporter (SERT).[25][26]
Experimental Protocols
3.1. Determination of Octanol-Water Partition Coefficient (logP)
The "shake-flask" method is the traditional approach for measuring logP.[6][27]
-
Objective: To determine the ratio of a compound's concentration in n-octanol versus an aqueous buffer at equilibrium.
-
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a separatory funnel, combine equal volumes of n-octanol (pre-saturated with the aqueous buffer) and the aqueous buffer (pre-saturated with n-octanol).
-
Add a known amount of the test compound to the funnel.
-
Shake the funnel vigorously for a set period (e.g., 24 hours) to allow for equilibration.[28]
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[28]
-
Calculate the logP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
3.2. In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay is a standard method to assess a compound's susceptibility to metabolism by CYP enzymes.[29][30]
-
Objective: To determine the rate at which a compound is metabolized by liver enzymes in vitro.
-
Methodology:
-
Thaw cryopreserved human liver microsomes on ice.
-
Prepare an incubation mixture containing the microsomes, a phosphate buffer (pH 7.4), and the test compound at a known concentration.
-
Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[29]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[29]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (0.693/t½) / (protein concentration).[31][32]
-
3.3. Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique for directly measuring the thermodynamics of binding interactions.[33][34][35][36]
-
Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of a ligand binding to a protein.
-
Methodology:
-
Prepare solutions of the protein and the ligand in the same buffer to minimize heats of dilution.[34]
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the titration syringe.
-
Set the temperature to the desired value.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
After each injection, the instrument measures the heat released or absorbed as a result of the binding event.[36]
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters: Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[34][35][36]
-
Visualizations
References
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. jelsciences.com [jelsciences.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]
- 19. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.iucr.org [journals.iucr.org]
- 21. researchgate.net [researchgate.net]
- 22. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Fluoxetine (Prozac) [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. ClinPGx [clinpgx.org]
- 27. mdpi.com [mdpi.com]
- 28. waters.com [waters.com]
- 29. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 30. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 31. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CH [thermofisher.com]
- 32. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 33. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
- 34. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 35. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Khan Academy [khanacademy.org]
Methoxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Among its myriad derivatives, methoxyquinolines have emerged as a particularly promising class of compounds, demonstrating significant potential in the treatment of cancer, malaria, and inflammatory diseases. The position and number of methoxy substituents on the quinoline ring system profoundly influence the physicochemical properties and pharmacological activities of these molecules, allowing for fine-tuning of their therapeutic profiles.
This in-depth technical guide provides a comprehensive review of the current state of research on methoxyquinoline compounds. It covers their synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the methoxyquinoline scaffold.
Anticancer Activity of Methoxyquinoline Compounds
Methoxyquinoline derivatives have demonstrated potent anticancer activity through the modulation of several key signaling pathways implicated in tumorigenesis and metastasis. A primary mechanism of action is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met.[1] By binding to the ATP-binding site of these kinases, methoxyquinoline compounds can block downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation, survival, and angiogenesis.[1]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative methoxyquinoline derivatives against various human cancer cell lines.
| Compound ID | Methoxy Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| MQ-1 | 6-methoxy | A549 (Lung Carcinoma) | 57.9 | [2] |
| MQ-2 | 6,7-dimethoxy | BGC823 (Gastric Cancer) | 4.65 | [3] |
| MQ-3 | 8-methoxy | HeLa (Cervical Cancer) | 7.15 | [3] |
| MQ-4 | 5-methoxy | MCF-7 (Breast Cancer) | 7.05 | [4] |
| MQ-5 | 6-methoxy | K-562 (Leukemia) | 0.04 | [3] |
| MQ-6 | 6-methoxy | BV-173 (Leukemia) | 0.06 | [3] |
Signaling Pathways in Cancer
Experimental Protocols for Anticancer Assays
This protocol is used to assess the cytotoxic effects of methoxyquinoline compounds on cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Methoxyquinoline compound (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the methoxyquinoline compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
This protocol is used to determine the effect of methoxyquinoline compounds on the cell cycle distribution of cancer cells.[5]
Materials:
-
Cancer cells treated with the methoxyquinoline compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[5]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[5]
Antimalarial Activity of Methoxyquinoline Compounds
Quinolines, particularly 4-aminoquinolines and 8-aminoquinolines, have been a cornerstone of antimalarial therapy for decades. The mechanism of action for many quinoline-based antimalarials, including methoxyquinoline derivatives, is believed to involve the disruption of hemoglobin digestion within the parasite's food vacuole.[6] The parasite detoxifies the heme byproduct of hemoglobin degradation by polymerizing it into hemozoin. Methoxyquinoline compounds are thought to accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic free heme and subsequent parasite death.[6][7][8]
Quantitative Data on Antimalarial Activity
The following table summarizes the in vitro antimalarial activity of representative methoxyquinoline derivatives against Plasmodium falciparum.
| Compound ID | Methoxy Substitution Pattern | P. falciparum Strain | IC50 (µM) | Reference |
| AMQ-1 | 8-methoxy | - | - | [9] |
| AMQ-2 | 6-methoxy | - | - | [10] |
Antimalarial Mechanism of Action
Experimental Protocol for In Vitro Antimalarial Assay
This protocol is a common method for assessing the in vitro efficacy of antimalarial compounds against P. falciparum.[11]
Materials:
-
P. falciparum cultures (drug-sensitive and/or resistant strains)
-
Human erythrocytes
-
Complete malaria culture medium (e.g., RPMI-1640 with supplements)
-
[³H]-Hypoxanthine
-
Methoxyquinoline compound
-
96-well microplates
-
Scintillation counter
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at a desired parasitemia and hematocrit.
-
Drug Dilution: Prepare serial dilutions of the methoxyquinoline compound in the culture medium.
-
Assay Setup: In a 96-well plate, add the parasite culture and the drug dilutions. Include drug-free controls and uninfected erythrocyte controls.
-
Incubation: Incubate the plates for 24-48 hours in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[11]
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for another 18-24 hours.
-
Harvesting: Harvest the cells onto filter mats using a cell harvester and wash to remove unincorporated radiolabel.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.
Synthesis of Methoxyquinoline Compounds
Several synthetic methodologies are employed for the preparation of methoxyquinoline derivatives. The choice of method often depends on the desired substitution pattern on the quinoline ring.
Skraup Synthesis
The Skraup synthesis is a classic method for the synthesis of quinolines. It involves the reaction of an aniline derivative with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[10][12]
Doebner-von Miller Reaction
This reaction is another important method for synthesizing quinolines. It involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.
Synthesis of 4-Hydroxy-7-Methoxyquinoline
A specific example is the synthesis of 4-hydroxy-7-methoxyquinoline, which involves the reaction of trimethyl orthoformate and isopropylidene malonate, followed by reaction with 3-methoxyaniline and subsequent cyclization.[13]
Conclusion
Methoxyquinoline compounds represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against cancer and malaria, coupled with their synthetic tractability, makes them an attractive area for further investigation. The ability to modulate their biological activity through modification of the substitution pattern on the quinoline ring provides a clear path for lead optimization. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate and accelerate the research and development efforts in this exciting field of medicinal chemistry. Future work should focus on exploring novel substitution patterns, elucidating detailed mechanisms of action for new analogs, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. mmv.org [mmv.org]
- 12. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 13. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds, exhibiting diverse biological activities.[1] Accurate and robust analytical methods for the quantification of such compounds in biological matrices and pharmaceutical formulations are paramount for preclinical and clinical studies, including pharmacokinetics, toxicokinetics, and bioequivalence assessments.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize representative quantitative data for the analytical methods described. It is important to note that these values are based on methods developed for structurally similar quinoline derivatives and should be validated for the specific application. The data for the HPLC-UV method is adapted from a validated method for a methoxy-substituted quinoline derivative.[2]
Table 1: Representative HPLC-UV Method Performance
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response over a defined range.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the measured value to the true value, assessed by spike-recovery experiments.[1][3] |
| Precision (RSD%) | < 2.0% | The degree of agreement between repeated measurements, indicating the method's reproducibility.[1][3] |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
Table 2: Representative LC-MS/MS Method Performance
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.995 | Demonstrates a direct proportionality between analyte concentration and instrument response over a defined range.[4] |
| Accuracy (% Recovery) | 85.0% - 115.0% | The closeness of the measured value to the true value, assessed by spike-recovery experiments.[4] |
| Precision (RSD%) | < 15.0% | The degree of agreement between repeated measurements, indicating the method's reproducibility.[4] |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[4] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
High-purity water (e.g., Milli-Q).
-
Formic acid (FA) or trifluoroacetic acid (TFA).
-
Sample vials and syringe filters (0.45 µm or 0.22 µm).
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV spectrum of the analyte (a wavelength of approximately 270 nm or 340 nm may be suitable for quinoline derivatives).[1]
3. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
4. Calibration and Quantification
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
Protocol 2: LC-MS/MS Method for Bioanalysis
This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices using LC-MS/MS.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
Reversed-phase C18 or similar column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
HPLC-grade solvents and reagents as in Protocol 1.
-
An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.
2. LC and MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: Optimized for rapid elution (e.g., a 5-minute gradient).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ of this compound
-
Product Ions (Q3): At least two characteristic fragment ions. The fragmentation will likely involve the loss of the trifluoromethyl group and/or cleavage of the quinoline ring.
-
Collision Energy and other MS parameters: To be optimized for the specific compound and instrument.
-
3. Sample Preparation (from Plasma)
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma sample (pre-treated with an internal standard).
-
Wash the cartridge to remove interferences (e.g., with an acidic aqueous solution followed by methanol).
-
Elute the analyte and IS with an appropriate solvent (e.g., ammoniated methanol).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
4. Data Analysis
-
Quantification is performed using the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the analyte concentration.
Proposed Mass Spectral Fragmentation Pathway
The fragmentation of protonated this compound ([M+H]⁺) in tandem mass spectrometry is expected to proceed through several key pathways. The trifluoromethyl group is a likely point of initial fragmentation, and the quinoline ring system can undergo characteristic cleavages.
References
Experimental protocols for using 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many therapeutic agents.[1] These compounds have demonstrated a broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The specific compound, 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL, is a novel quinoline derivative. While specific experimental data for this compound is not yet widely available, its structural features, particularly the trifluoromethyl group, are common in potent antimalarial and anticancer agents.[3]
These application notes provide a comprehensive guide to the in vitro evaluation of this compound. Detailed protocols for assessing its potential antimalarial and anticancer activities are presented, along with methods to investigate its mechanism of action, specifically its potential to inhibit Topoisomerase I and modulate the PI3K/AKT/mTOR signaling pathway.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Antimalarial Activity of this compound
| Compound | P. falciparum Strain | IC50 (µM) | Selectivity Index (SI) |
| This compound | Chloroquine-Sensitive (3D7) | Data to be determined | Data to be determined |
| This compound | Chloroquine-Resistant (Dd2) | Data to be determined | Data to be determined |
| Chloroquine | Chloroquine-Sensitive (3D7) | Reference value | Reference value |
| Chloroquine | Chloroquine-Resistant (Dd2) | Reference value | Reference value |
Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | Data to be determined |
| This compound | HCT-116 | Colorectal Carcinoma | Data to be determined |
| This compound | DU-145 | Prostate Carcinoma | Data to be determined |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | Reference value |
| Doxorubicin (Control) | HCT-116 | Colorectal Carcinoma | Reference value |
| Doxorubicin (Control) | DU-145 | Prostate Carcinoma | Reference value |
Table 3: In Vitro Topoisomerase I Inhibition by this compound
| Compound | IC50 (µM) |
| This compound | Data to be determined |
| Camptothecin (Control) | Reference value |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This protocol is for determining the 50% inhibitory concentration (IC50) of the test compound against Plasmodium falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive and -resistant strains)
-
Human erythrocytes
-
Complete RPMI 1640 medium
-
This compound
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite culture with 2% parasitemia and 2% hematocrit.
-
Add 180 µL of the parasite culture to each well of a 96-well plate.
-
Add 20 µL of the compound dilutions to the respective wells. Include parasite-only (negative control) and drug-only (positive control) wells.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of the test compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, DU-145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions. Include untreated cells (negative control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log of the compound concentration.[4]
Protocol 3: In Vitro Topoisomerase I Relaxation Assay
This protocol assesses the inhibitory effect of the test compound on human Topoisomerase I.[5][6]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
This compound
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding human Topoisomerase I to the mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining dye and visualize it under UV light.
-
The inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
-
Quantify the band intensities to determine the IC50 value.
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterization of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL as a PI3K/Akt Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methoxy-2-(trifluoromethyl)quinolin-4-OL, hereafter referred to as Compound Q, is a novel quinoline derivative. The quinoline scaffold is a prominent feature in many compounds with diverse pharmacological activities, including anticancer properties.[1][2] Dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a frequent event in various cancers, making it a critical target for therapeutic intervention.[3][4] This pathway is central to regulating cell growth, proliferation, survival, and metabolism.[4][5] This application note provides detailed protocols for cell-based assays to characterize the inhibitory effects of Compound Q on the PI3K/Akt pathway in cancer cells. The described assays will quantify the compound's impact on cell viability, its ability to induce apoptosis, and its direct engagement with the PI3K/Akt signaling cascade.
Principle of Assays
To evaluate the anticancer potential of Compound Q, a multi-faceted approach utilizing three key cell-based assays is proposed:
-
MTT Cell Proliferation Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6] The intensity of the color, measured spectrophotometrically, is proportional to the number of living cells. This allows for the determination of the compound's concentration that inhibits cell growth by 50% (IC50).
-
Western Blot Analysis of Phosphorylated Akt (p-Akt): This technique is used to detect and quantify the phosphorylation status of Akt, a key protein in the PI3K signaling pathway.[3] Inhibition of the PI3K pathway by Compound Q is expected to decrease the levels of phosphorylated Akt (at Ser473 and/or Thr308).[3][7] This assay provides direct evidence of target engagement within the cancer cells.
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[8][9] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a light signal.[8] An increase in luminescence indicates the induction of apoptosis by Compound Q.
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Line: MCF-7 (human breast adenocarcinoma) or another suitable cancer cell line.[10][11]
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Q Stock Solution: Prepare a 10 mM stock solution of Compound Q in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the assays does not exceed 0.5% to avoid solvent-induced toxicity.
Protocol: MTT Cell Proliferation Assay[6][15]
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well flat-bottom plate.[12] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound Q in culture medium. Replace the existing medium with 100 µL of medium containing the different concentrations of Compound Q (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Western Blot for Akt Phosphorylation[3][9]
-
Cell Seeding and Treatment: Seed 2 x 10^6 cells in 10 cm culture dishes. After 24 hours, treat the cells with Compound Q at various concentrations (e.g., 0, 1, 10, 50 µM) for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[3] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[3] Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[3] Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13] Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an ECL chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Protocol: Caspase-Glo® 3/7 Apoptosis Assay[11][18]
-
Cell Seeding and Treatment: Seed 10,000 cells per well in 100 µL of culture medium into a white-walled 96-well plate. Incubate overnight. Treat cells with various concentrations of Compound Q (e.g., 0, 1, 10, 50, 100 µM) for 24 hours.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[9] Allow it to equilibrate to room temperature before use.[14]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[9]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control cells.
Data Presentation
The quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Effect of Compound Q on Cell Viability
| Compound Q Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 51.3 ± 4.8 |
| 50 | 22.1 ± 3.9 |
| 100 | 8.9 ± 2.5 |
| IC50 (µM) | ~10.5 |
Table 2: Effect of Compound Q on Akt Phosphorylation
| Compound Q Conc. (µM) | Relative p-Akt/Total Akt Ratio (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.42 |
| 50 | 0.15 |
Table 3: Effect of Compound Q on Caspase-3/7 Activity
| Compound Q Conc. (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 10 | 2.5 ± 0.3 |
| 50 | 4.8 ± 0.5 |
| 100 | 6.1 ± 0.6 |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Compound Q.
Caption: Workflow for the cell-based characterization of Compound Q.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.in]
- 9. ulab360.com [ulab360.com]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. promega.com [promega.com]
Application Notes and Protocols for 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol as a Potential Anticancer Agent
A comprehensive search of publicly available scientific literature and databases did not yield specific studies on the anticancer activity of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol. While the quinoline scaffold is a recognized pharmacophore in the development of anticancer agents, and various derivatives have shown promising results, research specifically detailing the biological evaluation of this compound as a potential anticancer agent is not available in the public domain at this time.
The provided search results highlight research on structurally related but distinct quinoline and quinolin-4-ol derivatives. These include 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, 4-anilinoquinolines, and other complex heterocyclic systems incorporating a quinoline or quinolin-4-one core. These studies indicate that the broader class of quinoline derivatives has been investigated for various anticancer mechanisms, including the inhibition of topoisomerase I and tubulin polymerization, as well as the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Given the absence of specific experimental data for this compound, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables as requested. The generation of such a document requires access to primary research findings that describe its efficacy, mechanism of action, and relevant experimental procedures.
For researchers, scientists, and drug development professionals interested in the potential of this specific compound, the logical next step would be to perform initial in vitro screening to assess its cytotoxic activity against a panel of cancer cell lines. Should promising activity be observed, further studies to elucidate its mechanism of action would be warranted.
Below is a generalized workflow that could be adapted for the initial investigation of this compound as a potential anticancer agent.
General Experimental Workflow for Preliminary Anticancer Screening
Caption: A generalized workflow for the initial screening and mechanism of action studies of a novel compound.
We recommend that researchers interested in this specific molecule consult chemical suppliers for its availability and initiate primary research to establish its biological activity profile. Future application notes and protocols can be developed once such data becomes available in the scientific literature.
Application Notes and Protocols: Antimicrobial Activity of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol
Introduction:
Quinoline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial properties.[1][2] The quinoline scaffold is a key component in several clinically used antibacterial and antifungal agents.[3] Modifications to the quinoline ring system, such as the introduction of methoxy and trifluoromethyl groups, have been explored to enhance antimicrobial efficacy and overcome resistance mechanisms.[3][4] This document provides a generalized framework for the investigation of the antimicrobial activity of the novel compound 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol.
Disclaimer: As of the date of this document, a thorough search of scientific literature did not yield specific data on the antimicrobial activity of this compound. The following protocols and notes are therefore based on established methodologies for the evaluation of antimicrobial compounds and data from structurally related quinoline derivatives.
Potential Antimicrobial Spectrum
While specific data for this compound is unavailable, studies on analogous compounds suggest potential activity against a range of microorganisms. For instance, various quinoline derivatives have demonstrated efficacy against:
-
Gram-positive bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
-
Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[3]
-
Fungi: Including species of Candida and Aspergillus.
Research into 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides has shown that the 7-methoxyquinoline moiety can be a crucial part of broad-spectrum antimicrobial agents.[3] It is hypothesized that this compound may exhibit similar properties, warranting its investigation as a potential antimicrobial agent.
Data Presentation (Hypothetical)
Should experimental data become available, it is recommended to present it in a clear and structured format. The following table is a template for summarizing Minimum Inhibitory Concentration (MIC) data.
| Microorganism | Strain ID | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Antibiotic |
| Staphylococcus aureus | ATCC 29213 | Data not available | e.g., Vancomycin |
| Escherichia coli | ATCC 25922 | Data not available | e.g., Ciprofloxacin |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | e.g., Ciprofloxacin |
| Candida albicans | ATCC 90028 | Data not available | e.g., Fluconazole |
| Aspergillus fumigatus | ATCC 204305 | Data not available | e.g., Amphotericin B |
Experimental Protocols
The following are detailed, generalized protocols for assessing the antimicrobial activity of a novel compound such as this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial cultures in logarithmic growth phase
-
Positive control antibiotics (e.g., ciprofloxacin, vancomycin, fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells containing a known antibiotic with inoculum.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound with inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Cytotoxicity Assay (General Protocol)
It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic potential.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add the MTT reagent to each well and incubate for a further 2-4 hours. The viable cells will reduce the MTT to formazan.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength (e.g., 570 nm). Calculate the cell viability as a percentage relative to the vehicle control.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the preliminary antimicrobial screening of a novel compound.
Caption: General workflow for antimicrobial screening of a novel compound.
Signaling Pathways
Without experimental data on the mechanism of action of this compound, it is not possible to generate a specific signaling pathway diagram. Quinolone antimicrobials are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. If this compound were to act similarly, a diagram could be constructed to illustrate the inhibition of these enzymes and the subsequent downstream effects leading to bacterial cell death. Further research would be required to elucidate the specific molecular targets.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol in kinase inhibition assays. This document outlines the potential of this compound as a kinase inhibitor based on the activity of structurally related molecules, offers detailed experimental protocols for its evaluation, and presents a framework for data interpretation.
Introduction
This compound is a synthetic organic compound belonging to the quinoline class. Quinoline derivatives are a well-established scaffold in medicinal chemistry, with numerous examples demonstrating potent inhibitory activity against a variety of protein kinases.[1][2][3][4] The presence of a trifluoromethyl group can often enhance the biological activity and metabolic stability of drug candidates. Given the established role of quinolines as kinase inhibitors, this compound represents a promising candidate for screening and development in oncology and other diseases driven by aberrant kinase signaling. While specific data for this compound is not yet prevalent in public literature, the information on analogous compounds provides a strong rationale for its investigation.
Data Presentation: Kinase Inhibitory Activity of Structurally Related Quinoline Derivatives
To contextualize the potential of this compound, the following table summarizes the kinase inhibitory activities of several substituted quinoline derivatives. This data highlights the versatility of the quinoline scaffold in targeting different kinases.
| Compound/Derivative Class | Target Kinase(s) | IC50/Kᵢ Values | Reference(s) |
| Diarylurea and diarylamide quinoline derivatives | C-RAF | 0.067 µM (for compound 1j) | [5] |
| 3-Substituted quinoline derivatives | PDGF-RTK | ≤ 20 nM | [6] |
| 4-Anilinoquinoline-3-carbonitrile derivatives | Src | 1-3 nM (for Bosutinib) | [7] |
| 4-Anilinoquinolines | EGFR, HER2 | Potent inhibition reported | [8] |
| 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles | HER-2, EGFR | Enhanced activity reported | [9] |
| 3H-pyrazolo[4,3-f]quinoline derivatives | FLT3, CDK2 | Nanomolar IC50 values | [10] |
Experimental Protocols
A generalized and robust in vitro kinase inhibition assay protocol is provided below. This can be adapted for various kinases and detection methods. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is presented here due to its high sensitivity and broad applicability.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
1. Materials and Reagents:
-
This compound (Test Compound)
-
Recombinant Kinase of Interest
-
Kinase-specific Substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Dimethyl Sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 384-well microplates
-
Plate reader capable of luminescence detection
-
Positive Control Inhibitor (a known inhibitor for the target kinase)
2. Experimental Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).
-
Further dilute these intermediate DMSO stocks into the Kinase Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound, positive control, or vehicle control (buffer with the same final DMSO concentration) to the appropriate wells of a 384-well plate.
-
Include "no enzyme" controls for background subtraction.
-
-
Kinase Reaction:
-
Prepare a solution of the recombinant kinase in Kinase Assay Buffer at a 2X final concentration.
-
Add 5 µL of the kinase solution to each well (except for the "no enzyme" controls).
-
Gently mix the plate and incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare a 2X reaction mixture containing the kinase-specific substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.[11]
-
-
Signal Detection (using ADP-Glo™):
-
Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[11]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[11]
-
Incubate for 30-60 minutes at room temperature.[11]
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
3. Data Analysis:
-
Subtract the average luminescence of the "no enzyme" control from all other wells.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a background control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%).
Visualizations
Experimental Workflow
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: High-Throughput Screening of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL Libraries for Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The 7-methoxy-2-(trifluoromethyl)quinolin-4-ol core, in particular, offers a synthetically tractable backbone for creating diverse chemical libraries. This document outlines a comprehensive high-throughput screening (HTS) protocol for a library of compounds based on this scaffold to identify novel inhibitors of a hypothetical target, Kinase-X, a key enzyme implicated in proliferative diseases.
I. Experimental Protocols
A. High-Throughput Screening (HTS) Assay Protocol
This protocol describes a 384-well plate-based biochemical assay to identify inhibitors of Kinase-X. The assay measures the phosphorylation of a peptide substrate via a luminescence-based readout.
1. Materials and Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Kinase-X: Recombinant human Kinase-X, final concentration 0.2 nM.
-
Peptide Substrate: Biotinylated peptide substrate, final concentration 100 nM.
-
ATP: Adenosine triphosphate, final concentration 10 µM (at Km).
-
Test Compounds: this compound library compounds dissolved in DMSO.
-
Detection Reagent: Commercially available ADP-Glo™ Kinase Assay kit (Promega).
-
Plates: 384-well, white, flat-bottom polystyrene assay plates (Corning #3707).
2. Procedure:
-
Compound Plating:
-
Dispense 50 nL of test compounds from the library (10 mM in DMSO) into wells of a 384-well assay plate using an acoustic liquid handler (e.g., Echo 525).
-
For control wells, dispense 50 nL of DMSO (negative control, 0% inhibition) or a known Kinase-X inhibitor (positive control, 100% inhibition).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of Kinase-X and peptide substrate in assay buffer.
-
Dispense 10 µL of the enzyme/substrate mix into each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Dispense 10 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence signal on a plate reader (e.g., EnVision Multilabel Reader).
-
B. Dose-Response Assay Protocol
This protocol is used to determine the potency (IC50) of the hit compounds identified in the primary screen.
1. Procedure:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a 10 mM stock.
-
-
Assay Performance:
-
Follow the HTS assay protocol (Section A), plating 50 nL of each concentration of the serially diluted compounds.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
II. Data Presentation
The following tables summarize the results from the primary HTS campaign and the follow-up dose-response assays for the top five hit compounds.
Table 1: Summary of Primary High-Throughput Screen
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Hit Cutoff (% Inhibition) | > 50% |
| Number of Primary Hits | 250 |
| Hit Rate | 0.25% |
| Z'-factor | 0.85 |
Table 2: Dose-Response Data for Top 5 Hit Compounds
| Compound ID | Structure Scaffold | IC50 (nM) | Hill Slope |
| HTS-001 | This compound | 75 | 1.1 |
| HTS-002 | This compound | 120 | 0.9 |
| HTS-003 | This compound | 250 | 1.0 |
| HTS-004 | This compound | 480 | 1.2 |
| HTS-005 | This compound | 830 | 0.8 |
III. Visualizations
A. High-Throughput Screening Workflow
The following diagram illustrates the workflow for the primary screen and subsequent hit validation.
Caption: Workflow for HTS and hit validation.
B. Hypothetical Kinase-X Signaling Pathway
This diagram shows a simplified signaling cascade involving the hypothetical Kinase-X, which is inhibited by the identified compounds from the library.
Caption: Inhibition of the Kinase-X signaling pathway.
Application Notes and Protocols: Synthesis of Functionalized Quinolines Using Mixed Lithium-Magnesium Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of functionalized quinolines utilizing mixed lithium-magnesium reagents. This methodology offers a powerful and regioselective approach to introduce a variety of functional groups onto the quinoline scaffold, a core structure in many pharmaceutical agents.[1][2]
Introduction
Functionalized quinolines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules, including anticancer, antimalarial, and anti-inflammatory agents.[1][2] Traditional methods for quinoline synthesis can lack regioselectivity and functional group tolerance. The use of mixed lithium-magnesium reagents, often referred to as "turbo" Grignard reagents, provides a highly effective and chemo- and regioselective method for the functionalization of quinolines under mild conditions.[1][3] These reagents facilitate reactions such as bromine-magnesium exchange and directed deprotonation (magnesiation), allowing for the precise introduction of substituents at various positions of the quinoline ring.[1]
Key Reagents and Concepts
Mixed lithium-magnesium reagents enhance the reactivity and solubility of organomagnesium compounds.[3] Key reagents in this context include:
-
i-PrMgCl·LiCl : A "turbo" Grignard reagent highly effective for Br/Mg exchange reactions.[1]
-
TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl): A non-nucleophilic amide base used for regioselective deprotonation (magnesiation) of acidic C-H bonds on the quinoline ring.[1]
-
TMP2Mg·2LiCl : A stronger magnesium bisamide base for deprotonation at less acidic positions.[1]
The two primary strategies for functionalization discussed herein are:
-
Bromine-Magnesium (Br/Mg) Exchange : This method involves the exchange of a bromine atom on a bromoquinoline with a magnesium species, forming a quinolinyl Grignard reagent. This intermediate can then react with various electrophiles.
-
Directed Magnesiation (Deprotonation) : This involves the use of a strong, non-nucleophilic magnesium amide base to selectively remove a proton from the quinoline ring, creating a magnesiated intermediate that can be trapped with an electrophile. The position of deprotonation is directed by the existing substituents and the coordination of the magnesium reagent to the quinoline nitrogen.[1]
Experimental Protocols
Protocol 1: General Procedure for Br/Mg Exchange and Electrophilic Quench
This protocol describes a general method for the functionalization of bromoquinolines via a Br/Mg exchange reaction using i-PrMgCl·LiCl.
Materials:
-
Bromoquinoline substrate
-
i-PrMgCl·LiCl (commercially available or prepared in situ)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., ethyl cyanoformate, tosyl cyanide, aldehydes, ketones)
-
Saturated aqueous NH4Cl solution
-
Standard laboratory glassware, argon or nitrogen supply, and magnetic stirrer
Procedure:
-
In a dry, argon-flushed flask equipped with a magnetic stirrer and a septum, dissolve the bromoquinoline substrate in anhydrous THF.
-
Cool the solution to the desired temperature (typically between -78 °C and -50 °C).
-
Slowly add i-PrMgCl·LiCl (1.0-1.2 equivalents) to the solution while maintaining the temperature.
-
Stir the reaction mixture for the required time (typically 1-3 hours) to ensure complete Br/Mg exchange. The progress of the reaction can be monitored by GC-MS analysis of quenched aliquots.
-
Once the exchange is complete, add the electrophile (1.2-1.5 equivalents) dropwise at the same low temperature.
-
Allow the reaction to stir at the low temperature for a specified time and then warm to room temperature.
-
Quench the reaction by the addition of a saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Directed Magnesiation and Electrophilic Quench
This protocol outlines the regioselective functionalization of quinolines via direct deprotonation using TMPMgCl·LiCl.
Materials:
-
Quinoline substrate
-
TMPMgCl·LiCl (commercially available or prepared in situ)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., pivaloyl chloride, ethyl pinacol borate)
-
Saturated aqueous NH4Cl solution
-
Standard laboratory glassware, argon or nitrogen supply, and magnetic stirrer
Procedure:
-
In a dry, argon-flushed flask, dissolve the quinoline substrate in anhydrous THF.
-
Cool the solution to the appropriate temperature (typically between -20 °C and 0 °C).
-
Add TMPMgCl·LiCl (1.1-1.5 equivalents) dropwise to the solution.
-
Stir the mixture for the necessary duration (e.g., 2-3 hours) to achieve complete magnesiation.
-
Cool the reaction mixture if necessary and add the desired electrophile (1.2-1.5 equivalents). In some cases, such as acylations, a copper catalyst (e.g., CuCN·2LiCl) may be required.[1]
-
Stir the reaction for the specified time, allowing it to warm to room temperature.
-
Quench the reaction with a saturated aqueous NH4Cl solution.
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry, concentrate, and purify the product using flash column chromatography.
Data Presentation
The following tables summarize the results of various functionalization reactions on quinoline substrates using mixed lithium-magnesium reagents.
Table 1: Functionalization of Bromoquinolines via Br/Mg Exchange
| Starting Material | Reagent | Conditions | Electrophile | Product | Yield (%) | Reference |
| 2,3-Dibromoquinoline | i-PrMgCl·LiCl | -50 °C, 2 h | Tosyl cyanide | 2-Bromo-3-cyanoquinoline | Not specified, but part of a typical procedure | [1] |
| 2,4-Dibromoquinoline | i-PrMgCl·LiCl | -78 °C, 2 h | Ethyl cyanoformate | 4-Bromo-2-carbethoxyquinoline | 92 | [1] |
| 3-Bromoquinoline | i-PrMgCl·LiCl | Not specified | Ethyl cyanoformate | 3-Carbethoxyquinoline | Not specified | [1] |
Table 2: Regioselective Functionalization of Quinolines via Directed Magnesiation
| Starting Material | Reagent | Conditions | Electrophile | Position Functionalized | Product | Yield (%) | Reference |
| 3-Bromoquinoline | TMPMgCl·LiCl | -20 °C, 2 h | 1,2-Dibromo-1,1,2,2-tetrachloroethane | C2 | 2,3-Dibromoquinoline | 65 | [1] |
| 2-Bromo-3-carbethoxyquinoline | TMPMgCl·LiCl | 0 °C, 3 h | CO2 (with CuCN·2LiCl) | C4 | 2-Bromo-3,4-dicarbethoxyquinoline | 84 | [1] |
| 4-Carbethoxy-2-pivaloylquinoline | TMP2Mg·2LiCl | 0 °C, 20 h | Ethyl 4-iodobenzoate (after transmetalation) | C8 | 8-Aryl-4-carbethoxy-2-pivaloylquinoline | 71 | [1] |
| 4-Carbethoxy-2-bromoquinoline | TMPMgCl·LiCl | -10 °C, 3 h | Ethyl pinacol borate | C3 | 3-Boronic ester derivative | 71 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of functionalized quinolines using mixed Li-Mg reagents.
Caption: General workflow for quinoline functionalization.
Regioselectivity Logic
This diagram illustrates the logical approach to achieving regioselective functionalization based on the chosen reagents and substrate.
Caption: Decision logic for regioselective functionalization.
Applications in Synthesis
The methodologies described have been successfully applied to the total synthesis of complex, biologically active molecules. A notable example is the synthesis of talnetant , a potential NK3 receptor antagonist.[1] The synthesis involved a key step of regioselective deprotonation at the C3 position of a 4-carbethoxy-2-bromoquinoline using TMPMgCl·LiCl, followed by quenching with an electrophile.[1] This highlights the utility of these protocols in constructing highly functionalized quinoline cores for drug discovery and development. Furthermore, some of the synthesized 4-carbinol quinolines have demonstrated promising antiproliferative properties.[2]
References
Application Notes and Protocols: Investigating the ADME Properties of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold for a wide range of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, and antibacterial effects.[1][2][3] The successful development of any new chemical entity hinges on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These characteristics are critical determinants of a drug's efficacy, safety, and overall pharmacokinetic profile.[4]
This document provides a detailed overview of the key in vitro ADME assays relevant to the characterization of novel quinoline derivatives, using the hypothetical compound 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol as an illustrative example. While specific experimental data for this exact molecule is not publicly available, the presented data is representative of typical findings for compounds with a similar quinolinone-based scaffold. The protocols and workflows provided are established methods for assessing the developability of new drug candidates.
Hypothetical In Vitro ADME Profile
The following table summarizes a representative in vitro ADME profile for this compound. This data is intended to serve as a guide for researchers in interpreting the results of their own studies on similar compounds.
| ADME Parameter | Assay | Result | Interpretation |
| Absorption | Caco-2 Permeability | Papp (A→B): 8.5 x 10⁻⁶ cm/s | Moderate to high permeability |
| Efflux Ratio (B→A / A→B): 1.2 | Low potential for active efflux | ||
| Metabolism | Human Liver Microsomal Stability | Half-life (t½): 45 min | Moderate metabolic stability |
| Intrinsic Clearance (CLint): 25 µL/min/mg | Moderate clearance | ||
| Distribution | Plasma Protein Binding (Human) | % Bound: 92% | High plasma protein binding |
Experimental Protocols
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.[5][6] It utilizes the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, forming tight junctions that mimic the intestinal barrier.[6][7]
Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell™ inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (this compound)
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Protocol:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell™ inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-22 days, replacing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[7]
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Values should be >200 Ω·cm² to indicate a confluent and intact monolayer.
-
Confirm low permeability to Lucifer yellow (<1%) as a marker of tight junction integrity.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS (37°C).
-
For A→B permeability: Add the test compound (e.g., at a final concentration of 10 µM) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[5]
-
For B→A permeability: Add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7]
-
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[8] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[8][9]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound (this compound)
-
Control compounds (e.g., verapamil for high clearance, diazepam for low clearance)[10]
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer and liver microsomes (e.g., at a final concentration of 0.5 mg/mL).[10]
-
-
Incubation:
-
Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[11] A parallel incubation without NADPH should be run as a negative control to assess non-enzymatic degradation.[11]
-
Add the test compound to the reaction mixture (e.g., at a final concentration of 1 µM).[10]
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which is a critical factor influencing its distribution and availability to reach its target site.[13][14] The unbound (free) fraction of a drug is generally considered to be the pharmacologically active portion.
Objective: To determine the percentage of a test compound that is bound to plasma proteins.
Materials:
-
Human plasma (pooled)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with inserts (e.g., 8K MWCO)
-
Test compound (this compound)
-
Control compounds (e.g., propranolol for high binding, atenolol for low binding)[13]
-
LC-MS/MS system for analysis
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the test compound into human plasma to achieve the desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (<0.5%).[13]
-
-
Equilibrium Dialysis Setup:
-
Add the plasma sample containing the test compound to one chamber of the RED device insert (the plasma chamber).
-
Add an equal volume of PBS to the other chamber (the buffer chamber).[13]
-
Assemble the RED device according to the manufacturer's instructions.
-
-
Incubation:
-
Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (e.g., 4-6 hours).[13]
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
The concentration in the buffer chamber represents the free (unbound) drug concentration.
-
To determine the total concentration, an equal volume of clean PBS is added to the plasma aliquot, and an equal volume of blank plasma is added to the buffer aliquot to create a matched matrix for analysis.
-
Analyze the concentrations in both sets of samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the equation: fu = Concentration in buffer chamber / Concentration in plasma chamber
-
Calculate the percentage of protein binding using the equation: % Bound = (1 - fu) * 100
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for in vitro ADME assessment.
Signaling Pathway Context
Many quinoline derivatives exert their therapeutic effects, particularly in oncology, by acting as kinase inhibitors.[15] These compounds can interfere with signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for quinoline-based inhibitors.
Caption: Generic RTK signaling pathway and inhibition.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. mttlab.eu [mttlab.eu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL in Target Identification Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL, a member of the quinoline class of compounds, in the crucial process of target identification in drug discovery. Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimalarial, and anti-inflammatory effects.[1][2] The identification of the specific cellular targets of novel compounds is a critical step in understanding their mechanism of action, predicting potential on- and off-target effects, and developing safer and more effective therapeutics.
This document outlines the application of this compound as a chemical probe in various target identification methodologies, including affinity-based chemical proteomics and the Cellular Thermal Shift Assay (CETSA). Detailed protocols for these key experiments are provided to guide researchers in their implementation.
Biological Activity and Target Identification Strategies
While the specific biological targets of this compound are still under investigation, related quinoline compounds have been shown to interact with a variety of protein classes. Known targets for quinoline derivatives include enzymes such as Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2), and Thymidylate Synthase, as well as various protein kinases.[3][4] The initial step in a target identification campaign often involves demonstrating a quantifiable biological effect of the compound in a cellular or biochemical assay.
Hypothetical Quantitative Data for a Representative Quinolin-4-ol Compound
To illustrate the data that would be generated, the following table summarizes hypothetical quantitative data for a representative this compound analogue in various assays.
| Assay Type | Target/Cell Line | Parameter | Value (µM) |
| Enzymatic Assay | Kinase X | IC50 | 0.5 |
| Enzymatic Assay | ALDH1 | IC50 | 2.1 |
| Cell Proliferation | HCT116 | GI50 | 1.8 |
| Cell Proliferation | A549 | GI50 | 3.5 |
Experimental Protocols
The following sections provide detailed protocols for two widely used target identification techniques: Affinity-Based Chemical Proteomics and Cellular Thermal Shift Assay (CETSA).
Protocol 1: Affinity-Based Chemical Proteomics for Target Identification
This method involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate. Competition with the free compound is used to distinguish specific from non-specific binders.
1. Synthesis of an Affinity Probe:
-
Chemically modify this compound to incorporate a linker arm with a terminal reactive group (e.g., an alkyne or an amine). This modification should be at a position that does not interfere with its biological activity.
-
Couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.
2. Preparation of Cell Lysate:
-
Culture cells of interest (e.g., HCT116) to ~80-90% confluency.
-
Harvest the cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteome. Determine the protein concentration using a standard method (e.g., BCA assay).
3. Affinity Pulldown:
-
Pre-clear the cell lysate by incubating with control beads (without the immobilized compound) for 1 hour at 4°C to reduce non-specific binding.
-
Divide the pre-cleared lysate into two equal aliquots:
-
Competition: Add an excess of free this compound (e.g., 100 µM) and incubate for 1 hour at 4°C.
-
No Competition: Add an equivalent volume of vehicle (e.g., DMSO).
-
-
Add the affinity matrix to both aliquots and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, high salt, or a change in pH).
4. Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue or silver stain).
-
Excise protein bands that are present in the "No Competition" lane but absent or significantly reduced in the "Competition" lane.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding.[5][6][7]
1. Cell Treatment:
-
Seed cells in multiple dishes to ensure sufficient material for a temperature gradient.
-
Treat the cells with either vehicle (e.g., DMSO) or this compound at a desired concentration (e.g., 10x the GI50 value) for a specified time (e.g., 1-2 hours) under normal culture conditions.
2. Heating and Lysis:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
3. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble proteins.
4. Protein Analysis:
-
Analyze the soluble fractions by Western blotting using an antibody specific for a suspected target protein.
-
Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates target engagement.
5. Proteome-wide CETSA (Thermal Proteome Profiling - TPP):
-
For unbiased target discovery, the soluble fractions from a broader temperature range can be analyzed by quantitative mass spectrometry (e.g., using TMT labeling).
-
This allows for the simultaneous assessment of thermal shifts for thousands of proteins, enabling the identification of novel targets.
Signaling Pathway Analysis
Once a target is identified and validated, it is crucial to understand its role in cellular signaling pathways. For instance, if this compound is found to inhibit a specific kinase, subsequent studies would focus on the downstream effects of this inhibition.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a quinoline compound targeting a key kinase.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel targets of quinoline drugs in the human purine binding proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline antifolate thymidylate synthase inhibitors: variation of the C2- and C4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol. Our aim is to facilitate higher yields and purity through detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most direct and widely employed method is the Conrad-Limpach synthesis.[1][2][3] This two-step process involves the initial condensation of 3-methoxyaniline with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the desired quinolin-4-ol.[1][2]
Q2: My cyclization step is resulting in a very low yield. What are the critical factors to consider?
A2: Low yields in the cyclization step are often attributed to suboptimal reaction temperatures and solvent choice. The thermal cyclization requires high temperatures, typically around 250 °C, to proceed efficiently.[1][2] The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A is crucial for maintaining a consistent high temperature and can significantly improve yields compared to solvent-free conditions.[4]
Q3: I am observing the formation of a significant amount of dark, tar-like byproduct. How can this be minimized?
A3: Tar formation is a common issue in quinoline synthesis, often due to the high temperatures involved. To mitigate this, ensure that the enamine intermediate from the first step is as pure as possible before proceeding to the high-temperature cyclization. Additionally, conducting the cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that contribute to tar formation.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, common solvents for quinoline derivatives include ethanol, methanol, or mixtures such as ethanol-water. If the product is highly impure, column chromatography on silica gel using a mixture of a moderately polar and a non-polar solvent (e.g., ethyl acetate and hexane) is recommended. Acid-base extraction can also be employed to remove neutral and acidic impurities from the basic quinoline product.[5]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of Enamine Intermediate in Step 1
| Possible Cause | Recommendation | Rationale |
| Incomplete Reaction | Extend the reaction time at room temperature or slightly elevated temperatures (e.g., 40-60 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). | The condensation reaction may be slow, and allowing more time can drive it to completion. |
| Water Inhibition | Use anhydrous reagents and solvents. Consider adding a dehydrating agent like anhydrous magnesium sulfate. | The formation of the enamine releases water, which can inhibit the reaction equilibrium. |
| Incorrect Stoichiometry | Ensure an equimolar ratio of 3-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate. | An excess of one reactant can lead to side reactions and complicate purification. |
Problem 2: Low Yield or No Product in the Cyclization Step 2
| Possible Cause | Recommendation | Rationale |
| Insufficient Temperature | Ensure the reaction temperature consistently reaches and is maintained at ~250 °C. Use a high-boiling solvent like Dowtherm A or mineral oil.[4] | The electrocyclic ring-closing is the rate-determining step and requires significant thermal energy.[1] |
| Solvent Issues | Use a high-boiling, inert solvent. Avoid solvents that may react at high temperatures. | High-boiling solvents provide a stable medium for the high-temperature reaction and can improve yields.[4] |
| Impure Intermediate | Purify the enamine intermediate from Step 1 before cyclization. | Impurities can decompose at high temperatures, leading to tar formation and lower yields. |
| Atmosphere | Conduct the reaction under an inert atmosphere of nitrogen or argon. | This minimizes oxidative side reactions that can occur at high temperatures. |
Data Presentation
Table 1: Recommended Solvents for Thermal Cyclization
| Solvent | Boiling Point (°C) | Reported Yield Range for Analogous Reactions | Notes |
| Dowtherm A | 257 | 65-95% | Excellent heat transfer properties, but can be difficult to remove.[4] |
| Mineral Oil | >300 | 60-95% | Inexpensive and effective, but can complicate product isolation.[1] |
| 1,2,4-Trichlorobenzene | 214 | ~65% | A less common but effective alternative.[4] |
| 2-Nitrotoluene | 222 | ~65% | Another viable alternative solvent.[4] |
Table 2: Typical Reaction Conditions for Conrad-Limpach Synthesis
| Step | Parameter | Recommended Value |
| 1: Enamine Formation | Temperature | Room Temperature to 60 °C |
| Time | 1-4 hours | |
| Catalyst | Catalytic amount of strong acid (e.g., H₂SO₄) can be used. | |
| 2: Thermal Cyclization | Temperature | 250-260 °C |
| Time | 30-60 minutes | |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
Proposed Synthesis of this compound via Conrad-Limpach Reaction
Disclaimer: The following is a proposed experimental protocol based on established methodologies for the synthesis of analogous quinolin-4-ols. Researchers should conduct their own optimization studies.
Step 1: Synthesis of Ethyl 3-((3-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)
-
In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours. The reaction can be gently warmed to 40-60 °C to expedite the process.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove any water formed during the reaction under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate flask equipped with a reflux condenser and a nitrogen inlet, heat a high-boiling solvent (e.g., Dowtherm A) to 250 °C.
-
Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250-260 °C for 30-60 minutes.
-
Monitor the completion of the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to facilitate further precipitation and to dissolve the reaction solvent.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualization
Caption: Overall synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low yields in the cyclization step.
References
Technical Support Center: Overcoming Solubility Challenges with 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
The low aqueous solubility of this compound is primarily attributed to its molecular structure. The quinoline core is a hydrophobic bicyclic aromatic system.[1] The presence of the trifluoromethyl group, a lipophilic substituent, further decreases its affinity for aqueous solutions. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for solvent molecules to effectively solvate individual molecules, thus limiting solubility.[1]
Q2: What are the initial recommended solvents to try for dissolving this compound?
For initial attempts at dissolution, it is recommended to start with common organic solvents. Dimethyl sulfoxide (DMSO) is a powerful and versatile organic solvent capable of dissolving a wide array of organic compounds, including many polymers and some inorganic salts.[2] Other common organic solvents to consider are ethanol, methanol, and acetone. Due to the quinoline structure, the compound is likely more soluble in hot water than in cold water.[3]
Q3: Can pH adjustment improve the solubility of this compound?
Yes, pH adjustment can be a highly effective strategy. Quinoline derivatives are typically weak bases.[1] Decreasing the pH of the solution can lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt.[1] It is crucial to ensure that the chosen pH is compatible with the intended experimental assay and does not degrade the compound.
Q4: What are co-solvents and how can they help?
Co-solvency is a technique that involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a hydrophobic compound.[1][4] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the nonpolar solute to dissolve.[5] Common co-solvents for parenteral use include propylene glycol, ethanol, glycerin, and polyethylene glycol (PEG).[6]
Q5: Are there other advanced techniques to improve solubility?
Several advanced methods can be employed if basic techniques are insufficient. These include:
-
Solid Dispersion: This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level, which can enhance wettability and dissolution rate.[1][5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their apparent solubility in water.[1][7][8]
-
Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can significantly improve its aqueous solubility and dissolution rate.[1]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, which can lead to a faster dissolution rate, although it does not increase the equilibrium solubility.[4][6][7]
Troubleshooting Guides
Issue: Compound precipitates out of solution upon dilution in aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | The inherent hydrophobicity of the quinoline structure leads to poor solubility in water.[1] |
| 1. Increase Organic Co-solvent Percentage: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Be mindful of the tolerance of your experimental system to the co-solvent. | |
| 2. pH Adjustment: If your compound is basic, lowering the pH of the aqueous buffer can increase solubility by forming a more soluble salt.[1] | |
| 3. Use of Solubilizing Excipients: Consider adding excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80) to the aqueous buffer to enhance solubility.[8] | |
| Supersaturation | The initial stock solution was prepared at a concentration that is too high, leading to precipitation upon dilution. |
| 1. Prepare a More Dilute Stock Solution: Start by preparing a lower concentration stock solution in your organic solvent. | |
| 2. Stepwise Dilution: Perform serial dilutions with gentle mixing at each step to avoid rapid changes in solvent composition. | |
| 3. Heated Sonication: Gently warming the solution while sonicating can help in dissolving the compound, but be cautious about the thermal stability of this compound.[8] |
Issue: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | The compound may not be fully dissolved in the stock solution or the final assay medium, leading to variable concentrations. |
| 1. Visual Inspection: Before use, visually inspect the stock solution and final dilutions for any signs of precipitation or cloudiness.[8] | |
| 2. Centrifugation: Centrifuge the solution and check for a pellet to confirm if any undissolved compound is present.[8] | |
| 3. Solubility Assessment: Perform a preliminary solubility test of your compound in the final assay buffer to determine its approximate solubility limit.[8] | |
| Compound Adsorption | The compound may adsorb to plasticware, leading to a lower effective concentration. |
| 1. Use Low-Binding Plates/Tubes: Utilize labware specifically designed to minimize non-specific binding. | |
| 2. Include a Surfactant: A small amount of a non-ionic surfactant in the buffer can help to reduce adsorption. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using Co-solvency
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Initial Solubilization: Add a minimal amount of 100% DMSO to the vial to completely dissolve the compound. Vortex or sonicate briefly if necessary.
-
Dilution: Gradually add your aqueous buffer to the DMSO concentrate while vortexing to achieve the desired final concentration and co-solvent percentage.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Solubility Enhancement using pH Adjustment
-
Prepare a Suspension: Suspend a known amount of this compound in your desired aqueous buffer.
-
pH Titration: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension while continuously monitoring the pH and observing for dissolution.
-
Determine Solubilization pH: Record the pH at which the compound completely dissolves.
-
Buffer Preparation: Prepare your final experimental buffer at the determined pH to ensure the compound remains in solution.
Data Presentation
Table 1: Qualitative Solubility of Quinoline Derivatives in Common Solvents
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF | High | Good for preparing high-concentration stock solutions.[2] |
| Polar Protic | Ethanol, Methanol | Moderate | Often used as co-solvents. |
| Nonpolar | Hexane, Toluene | Low | Generally not suitable for initial dissolution. |
| Aqueous | Water, Buffers | Very Low | Solubility is typically poor without enhancement techniques.[9] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity.[5] | Simple, effective for many compounds. | High concentrations of organic solvents may affect biological assays. |
| pH Adjustment | Increases ionization of the molecule.[1] | Highly effective for ionizable compounds, easy to implement. | Requires the compound to have an ionizable group, potential for compound degradation at extreme pH. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic molecule.[7] | Can significantly increase aqueous solubility, generally low toxicity. | Can be expensive, may alter the effective concentration of the free compound. |
| Solid Dispersion | Disperses the compound in a hydrophilic matrix.[1] | Can improve dissolution rate and bioavailability. | Requires specialized formulation techniques. |
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: How co-solvents improve the solubility of hydrophobic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. noveltyjournals.com [noveltyjournals.com]
7-Methoxy-2-(trifluoromethyl)quinolin-4-OL stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol. The information is designed to help anticipate and address potential stability issues and degradation pathways during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the chemistry of related quinoline and phenolic compounds, the primary factors influencing the stability of this compound are expected to be pH, light exposure (photodegradation), temperature (thermal degradation), and oxidative conditions.[1][2] Quinoline derivatives can be susceptible to degradation under acidic or basic conditions, and the presence of a hydroxyl group (in the quinolin-4-ol tautomer) may increase susceptibility to oxidation.[1][2]
Q2: How stable is this compound expected to be at different pH values?
A2: The stability of quinoline derivatives is often pH-dependent.[3][4] Acidic conditions (pH ≤ 2.0) can lead to rapid degradation of some imidazoquinolines.[1] For this compound, the quinoline nitrogen is basic and can be protonated at low pH, which may alter its stability. Conversely, the hydroxyl group is acidic and will be deprotonated at high pH, which could make the molecule more susceptible to oxidation.[5][6] It is crucial to determine the optimal pH range for stability through experimental studies.
Q3: Is this compound sensitive to light?
A3: Yes, quinoline-based structures can be susceptible to photodegradation.[2][7] However, the presence of a methoxy group has been shown to enhance the photostability of some fluoroquinolones.[7] The trifluoromethyl group is an electron-withdrawing group that can also influence photostability.[8] Therefore, while the methoxy group may offer some protection, it is recommended to handle this compound under subdued light and store it in light-resistant containers until its photostability profile is fully characterized.[2]
Q4: What are the likely degradation pathways for this compound?
A4: While specific pathways for this molecule are not yet established, potential degradation pathways based on its functional groups include:
-
Hydrolysis: The quinolin-4-ol structure is generally stable to hydrolysis, but extreme pH and temperature could potentially lead to ring opening or other hydrolytic degradation.
-
Oxidation: The electron-rich methoxy-substituted aromatic ring and the quinolin-4-ol moiety may be susceptible to oxidation, leading to the formation of N-oxides, phenols, or ring-opened products.
-
Photodegradation: Exposure to UV or visible light could lead to the formation of photoproducts through various mechanisms, including photooxidation or rearrangement.
Q5: What are forced degradation studies and why are they important for this compound?
A5: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions (e.g., high/low pH, high temperature, strong oxidizing agents, intense light) to accelerate its degradation.[9][10][11] These studies are critical for:
-
Identifying potential degradation products.[12]
-
Assessing the intrinsic stability of the molecule.[1]
-
Developing and validating a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its degradation products.[1][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommended Actions |
| Loss of Purity / Appearance of Unknown Peaks in HPLC | Degradation during Storage or Handling | 1. Review Storage Conditions: Ensure the compound is stored at the recommended temperature (typically 2-8 °C or -20 °C), protected from light in amber vials, and in a tightly sealed container to prevent exposure to moisture and air.[2] 2. Evaluate Solvent Stability: If stored in solution, consider the possibility of solvent-mediated degradation. Prepare fresh solutions for analysis. 3. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade some compounds. Aliquot solutions if they will be used multiple times.[2] |
| Inconsistent Results in Biological Assays | Degradation in Assay Medium | 1. Assess pH of Medium: The pH of your cell culture or assay buffer could be promoting degradation. Test the stability of the compound in the assay medium over the time course of the experiment. 2. Check for Light Exposure: If assays are performed under ambient light for extended periods, consider light-induced degradation. Protect assay plates from light. 3. Investigate Oxidative Instability: Components in the medium could be causing oxidative degradation. Consider the use of antioxidants if appropriate for the assay. |
| No Degradation Observed in Forced Degradation Studies | High Stability of the Compound | The compound may be highly stable under the applied stress conditions. Consider using more aggressive conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time) to induce degradation.[12] A target degradation of 5-20% is generally considered optimal for method validation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[1][2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1][2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.[2]
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At the end of the exposure period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a suitable stability-indicating HPLC method.
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. ijrpp.com [ijrpp.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pmda.go.jp [pmda.go.jp]
Technical Support Center: Optimizing Derivatization of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol
Welcome to the technical support center for the derivatization of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the chemical modification of this quinolinol derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for the 4-hydroxyl group of this compound?
A1: The 4-hydroxyl group of the quinolinol core is the primary site for derivatization. The two most common and synthetically useful transformations are:
-
O-Alkylation/O-Acylation: Introduction of an alkyl or acyl group via nucleophilic substitution. This is typically achieved by deprotonating the hydroxyl group with a suitable base to form a quinolinoxide anion, which then reacts with an electrophilic alkyl or acyl halide.
-
Conversion to 4-Chloroquinoline: Replacement of the hydroxyl group with a chlorine atom. This is a crucial step for subsequent nucleophilic aromatic substitution reactions, as the chloro group is an excellent leaving group.[1] This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃).[1]
Q2: How do the substituents on the quinoline ring (7-methoxy and 2-trifluoromethyl) influence the reactivity of the 4-hydroxyl group?
A2: The electronic properties of the substituents have a significant impact on the reactivity:
-
7-Methoxy group: This is an electron-donating group, which increases the electron density of the quinoline ring system. This can enhance the nucleophilicity of the 4-hydroxyl group, potentially facilitating reactions.
-
2-Trifluoromethyl group: This is a strong electron-withdrawing group. It decreases the basicity of the quinoline nitrogen and can make the 4-hydroxyl proton more acidic, facilitating its removal by a base.
Q3: What are some common side reactions to be aware of during derivatization?
A3: Undesired side reactions can compete with the intended derivatization, leading to lower yields and purification challenges. Common side reactions include:
-
N-Alkylation: In some cases, particularly with highly reactive alkylating agents, alkylation can occur at the quinoline nitrogen.
-
Polymerization/Tar Formation: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the formation of polymeric materials, which can complicate product isolation.[2]
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material. This is often due to insufficient reagent, inadequate reaction time, or suboptimal temperature.
Troubleshooting Guide
Problem 1: Low Yield of O-Alkylated Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation | Use a stronger base or increase the stoichiometry of the base. Ensure anhydrous conditions as water can quench the base. |
| Poor Nucleophilicity of Quinolinoxide | Change the solvent to a more polar aprotic solvent (e.g., DMF, DMSO) to better solvate the counter-ion and increase the nucleophilicity of the oxygen anion. |
| Low Reactivity of Alkylating Agent | Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Adding a catalytic amount of sodium iodide can facilitate the reaction with alkyl chlorides or bromides. |
| Side Reactions | Lower the reaction temperature to minimize side reactions. Monitor the reaction closely by TLC to determine the optimal reaction time. |
Problem 2: Formation of 4-Chloroquinoline Derivative is Sluggish or Incomplete
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reagent | Increase the excess of the chlorinating agent (e.g., POCl₃). |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Some chlorinations require heating to reflux. |
| Presence of Water | Ensure all glassware is oven-dried and reagents are anhydrous. Water can react with and decompose the chlorinating agent. |
| Product Instability | Work up the reaction mixture promptly upon completion, as the 4-chloroquinoline product may be unstable under the reaction conditions for extended periods. |
Experimental Protocols
General Protocol for O-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃) (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen, argon).
-
Formation of Quinolinoxide: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Addition of Electrophile: Add the alkylating agent (e.g., alkyl halide) (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: The reaction mixture is stirred at room temperature or heated, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel or recrystallization.
General Protocol for Conversion to 4-Chloroquinoline
-
Reaction Setup: In a fume hood, carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Visualizing Workflows and Logic
Caption: General derivatization workflows for this compound.
References
Technical Support Center: Troubleshooting Cell Toxicity of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL
Disclaimer: There is currently limited publicly available biological data specifically for 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL. Therefore, this guide provides general troubleshooting strategies and experimental protocols based on common issues encountered with novel quinoline derivatives and in vitro cytotoxicity assays. The provided data and signaling pathways are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in cell viability between replicate wells treated with this compound. What are the possible causes?
High well-to-well variability can be caused by several factors:
-
Compound Precipitation: this compound may have limited solubility in your cell culture medium. Visually inspect the wells for any precipitate.
-
Inconsistent Cell Seeding: Uneven cell distribution during plating can lead to significant differences in cell numbers per well.[1] Ensure you have a homogenous cell suspension before and during seeding.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents can introduce variability.[2] Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell viability. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.[3][4][5] Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line.
Q2: My cell viability results are not dose-dependent as expected. What should I investigate?
A non-dose-dependent response can be perplexing. Here are a few things to check:
-
Compound Stability: The compound may be unstable in the cell culture medium over the incubation period. Consider reducing the incubation time or assessing compound stability under your experimental conditions.
-
Complex Biological Response: The compound might induce hormesis, where low doses stimulate cell proliferation while high doses are toxic.[2] Alternatively, it could trigger multiple signaling pathways with different dose-response characteristics.
-
Assay Interference: The compound may interfere with the assay itself. For example, some compounds can directly reduce MTT, leading to a false-positive signal for cell viability.[6] Run a cell-free control with the compound and the assay reagent to check for interference.
-
Incorrect Concentration Range: You may be working in a concentration range that is too narrow or is on the plateau of the dose-response curve. Test a wider range of concentrations.
Q3: I suspect the solvent, DMSO, is contributing to the observed cytotoxicity. How can I confirm this?
To determine if the solvent is the source of toxicity, you should run a vehicle control experiment:
-
Prepare a dilution series of your solvent (e.g., DMSO) in the cell culture medium that matches the concentrations used in your compound-treated wells.
-
Treat cells with these solvent-only solutions.
-
Measure cell viability and compare it to your untreated control. If you observe a significant decrease in viability in the solvent-only wells, then the solvent is contributing to the toxicity. It is recommended to keep the final DMSO concentration below 0.5% to minimize its effects on cells.[3][4]
Q4: How can I determine if this compound is inducing apoptosis or necrosis?
You can differentiate between apoptosis and necrosis using a combination of assays:
-
Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Apoptosis is often mediated by a cascade of enzymes called caspases.[7][8] You can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using specific substrates that become fluorescent or colorimetric upon cleavage.
Q5: I am seeing cell death, but my caspase-3/7 assay is negative. What could be the mechanism?
If you observe cell death without significant caspase-3/7 activation, it could indicate a caspase-independent cell death pathway, such as:
-
Necroptosis: A form of programmed necrosis.
-
Autophagy-related cell death: Excessive autophagy can lead to cell death.
-
Direct plasma membrane damage: At high concentrations, the compound may be causing direct physical damage to the cell membrane.
-
Mitochondrial dysfunction: Some quinoline derivatives can directly impact mitochondrial function, leading to cell death without initiating the classical caspase cascade.[3]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast | 48 | 15.2 |
| A549 | Lung | 48 | 28.7 |
| HepG2 | Liver | 48 | 12.5 |
| HCT116 | Colon | 48 | 21.3 |
Table 2: Hypothetical Dose-Response Data for this compound in MCF-7 Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) | % Apoptotic Cells (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 | 3.2 ± 1.1 |
| 1 | 95.3 ± 5.1 | 5.8 ± 1.5 |
| 5 | 78.1 ± 6.2 | 15.4 ± 2.3 |
| 10 | 60.2 ± 4.8 | 35.7 ± 3.1 |
| 25 | 45.8 ± 3.9 | 58.9 ± 4.2 |
| 50 | 21.5 ± 3.1 | 75.3 ± 5.0 |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine on the surface of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound for the appropriate time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
Materials:
-
96-well black, clear-bottom plates
-
This compound
-
DCFH-DA (10 mM stock in DMSO)
-
H2O2 (positive control)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess dye.
-
Add the compound dilutions to the wells. Include a positive control (e.g., H2O2).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in cytotoxicity assays.
Caption: A potential signaling cascade for apoptosis induced by a quinoline compound.
Caption: A standard workflow for characterizing the cytotoxic effects of a novel compound.
References
- 1. mdpi.com [mdpi.com]
- 2. US10407393B2 - High-purity quinoline derivative and method for manufacturing same - Google Patents [patents.google.com]
- 3. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. PubChemLite - 7-methoxy-2-phenyl-quinolin-4-ol (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 8. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for quinolin-4-ol derivatives are recrystallization and column chromatography. For highly persistent impurities or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be employed. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities I might encounter in my crude product?
A2: Based on a likely synthetic route involving the condensation of 3-methoxyaniline with a trifluoromethyl-β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate), common impurities may include:
-
Unreacted 3-methoxyaniline
-
Unreacted trifluoromethyl-β-ketoester
-
Byproducts from side reactions, such as regioisomers or products of incomplete cyclization.
-
Residual solvents from the reaction or work-up.
Q3: My purified this compound is a persistent oil and won't solidify. What can I do?
A3: If your compound remains an oil after initial purification attempts, consider the following:
-
High Vacuum Drying: Ensure all residual solvent has been thoroughly removed under a high vacuum, sometimes with gentle heating.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the compound is insoluble, such as hexane or diethyl ether.
-
Seed Crystals: If you have a small amount of solid material, use it to seed the oil.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or heptane) until turbidity is observed. Allow the solution to stand, which may promote crystallization.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent, even at low temperatures. | Choose a solvent with a lower boiling point. Try a binary solvent system where the compound is highly soluble in one solvent and poorly soluble in the other (e.g., ethyl acetate/hexane). |
| Poor recovery of the purified compound. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for dissolution. | Cool the crystallization mixture in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Crystals are colored despite purification. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may reduce the overall yield. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | The polarity of the mobile phase is not optimal. The stationary phase is not appropriate. | Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A good starting point for quinolinols is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). If using silica gel, consider adding a small amount of a more polar solvent like methanol for highly retained compounds. For basic impurities, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound is strongly interacting with the stationary phase. | Gradually increase the polarity of the mobile phase (gradient elution). If the compound is acidic or phenolic, tailing on silica gel can be an issue. Consider using a different stationary phase like alumina or a reversed-phase silica gel. |
| The purified fractions are still impure. | The column was overloaded with crude material. The fractions were not collected and analyzed carefully. | Use an appropriate amount of stationary phase for the amount of crude product (typically a 30:1 to 100:1 ratio by weight). Collect smaller fractions and analyze them by TLC before combining. |
Experimental Protocols
Note: The following protocols are general guidelines based on the purification of structurally similar quinoline derivatives. Optimization may be required for this compound.
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under a high vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if solubility is an issue) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table provides hypothetical data for the purification of a 5-gram batch of crude this compound, illustrating the expected outcomes of different purification methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield (%) |
| Recrystallization | 85% | >95% | 70-85% |
| Column Chromatography | 85% | >98% | 60-80% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision-making flowchart for the purification of this compound.
Technical Support Center: Enhancing the Bioavailability of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL (7-MTQ)
Disclaimer: The compound 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL is used as a model for this technical support guide. The data and specific experimental outcomes presented are hypothetical and intended to illustrate common challenges and solutions for poorly soluble research compounds.
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting issues related to the bioavailability of this compound (7-MTQ), a compound representative of molecules with low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of 7-MTQ after oral administration in our animal models. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for compounds like 7-MTQ, which are likely classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[1][2][3] The primary reasons include:
-
Poor Aqueous Solubility: The compound does not sufficiently dissolve in gastrointestinal (GI) fluids, which is a necessary first step for absorption.[4][5]
-
Low Dissolution Rate: Even if soluble, the compound may dissolve too slowly from its solid form, passing through the GI tract before it can be fully absorbed.[6]
-
High First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.[4]
-
Efflux Transporter Activity: The compound might be actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp).[4]
Q2: How can we systematically determine the primary barrier to 7-MTQ's bioavailability in our experiments?
A2: A stepwise diagnostic approach using both in vitro and in vivo experiments is recommended. This involves assessing the compound's fundamental properties to pinpoint the rate-limiting factor. Key assays include kinetic solubility and cell-based permeability studies (e.g., Caco-2). A typical workflow is to first confirm solubility limitations before investigating permeability or metabolic issues.
Q3: What are the most effective strategies to improve the oral bioavailability of a poorly soluble compound like 7-MTQ?
A3: Strategies primarily focus on enhancing the solubility and dissolution rate.[7] Common and effective techniques include:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can significantly enhance the dissolution rate.[4][6][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing 7-MTQ in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[1][4][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can dissolve the compound in a mix of oils and surfactants, which then form a microemulsion in the gut, facilitating absorption.[3][10][11]
-
Complexation: Using cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its apparent water solubility.[3][10]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro solubility assays.
| Potential Cause | Troubleshooting Action |
| Compound Precipitation | Ensure the starting DMSO stock concentration is appropriate and that the final DMSO percentage in the aqueous buffer is low (typically ≤1%) to prevent solvent-induced precipitation. |
| Equilibrium Not Reached | Increase the incubation time in shake-flask solubility assays to ensure true equilibrium is achieved (e.g., test at 24, 48, and 72 hours). |
| pH Effects | 7-MTQ is a quinolin-4-ol, which can be acidic. Measure the final pH of the buffer after adding the compound to ensure it has not shifted, as solubility can be pH-dependent. |
| Assay Method | For early-stage screening, use a kinetic solubility assay. For definitive thermodynamic solubility, use the shake-flask method.[12][13] |
Issue 2: Low permeability observed in Caco-2 assays despite predicted high permeability.
| Potential Cause | Troubleshooting Action |
| Poor Solubility in Assay Buffer | The apparent low permeability may be an artifact of the compound not being fully dissolved in the donor compartment. Re-run the assay at a concentration well below the measured kinetic solubility limit. |
| Active Efflux | The compound may be a substrate for efflux transporters like P-gp expressed in Caco-2 cells.[14] Conduct a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio >2 suggests active efflux. |
| Cell Monolayer Integrity | Verify the integrity of the Caco-2 monolayer using a marker like Lucifer yellow or by measuring the transepithelial electrical resistance (TEER). |
| Compound Binding | The compound may be binding to the plastic of the assay plate. Use low-binding plates and include control wells to measure recovery. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of 7-MTQ
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 243.18 g/mol | N/A |
| cLogP | 3.1 | N/A |
| pKa | 7.8 (acidic) | N/A |
| Thermodynamic Solubility (pH 7.4) | < 1 µg/mL | Shake-Flask |
| Kinetic Solubility (pH 7.4) | 5 µg/mL | Turbidimetric |
Table 2: In Vitro Performance of Different 7-MTQ Formulations (Hypothetical Data)
| Formulation Type | Drug Load (% w/w) | Apparent Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
|---|---|---|---|---|
| Crystalline API | N/A | < 1 | 0.5 (solubility-limited) | N/A |
| Micronized API | N/A | 8 | 2.1 (solubility-limited) | N/A |
| ASD (20% in PVP-VA) | 20% | 75 | 15.2 | 2.5 |
| SEDDS (10% in Labrasol®/Capryol®) | 10% | > 200 | 18.5 | 1.8 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
-
Preparation: Prepare a 10 mM stock solution of 7-MTQ in 100% DMSO. Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
Assay Plate Setup: In a 96-well microplate, add 198 µL of PBS to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This creates a final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the turbidity (absorbance) of each well at 620 nm using a plate reader.
-
Analysis: Compare the absorbance to a series of calibration standards or a positive control (poorly soluble compound) and a negative control (soluble compound) to determine the solubility threshold.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solubilization: Weigh 20 mg of 7-MTQ and 80 mg of a polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer, PVP-VA). Dissolve both components completely in 5 mL of a suitable solvent, such as methanol or a dichloromethane/methanol mixture.
-
Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure at 40°C.
-
Drying: Once a solid film is formed, dry the material further under high vacuum for 24 hours to remove residual solvent.
-
Processing: Scrape the resulting solid from the flask. Gently grind the material with a mortar and pestle to create a fine, homogenous powder.
-
Characterization: Characterize the resulting powder for its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
Visualizations (Graphviz)
To visualize experimental and logical workflows, the following diagrams are provided.
Caption: Troubleshooting workflow for low bioavailability.
Caption: Iterative cycle for formulation development.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pexacy.com [pexacy.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. tanzj.net [tanzj.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Reducing off-target effects of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify and mitigate the off-target effects of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why is it critical to minimize them for a compound like this compound?
Q2: What are the common causes of off-target effects for a small molecule inhibitor?
Common causes for off-target effects include:
-
Structural Similarity of Binding Sites: The compound may bind to proteins with similar structural motifs to the intended target. For example, the ATP binding pocket is conserved across many kinases, making it a frequent source of off-target interactions for kinase inhibitors.[1]
-
Compound Concentration: Using excessively high concentrations of the compound can lead to binding at lower-affinity sites, which may be off-targets.[2]
-
Metabolic Transformation: The cellular environment can modify the compound, creating metabolites with different target profiles.
-
Compound Promiscuity: Some chemical scaffolds have an inherent tendency to interact with multiple proteins.
Q3: How can I confirm that my observed cellular phenotype is due to on-target, rather than off-target, inhibition?
Several methods can help validate that the observed effects are due to the intended target:
-
Use a Structurally Different Inhibitor: Treating cells with a structurally unrelated inhibitor that targets the same primary protein is a good validation method. If the same phenotype is observed, it is more likely to be a genuine on-target effect.[2]
-
Rescue Experiments: You can transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor's effect is diminished in these cells, it points to an on-target mechanism.[2]
-
Target Knockout/Knockdown: Using techniques like CRISPR/Cas9 or shRNA to eliminate or reduce the expression of the target protein is a robust approach. If this compound still produces the same effect in cells lacking the target, it strongly suggests an off-target mechanism.[3]
Q4: What are some initial steps to take to proactively assess the potential for off-target effects?
Early assessment can save significant time and resources. Key strategies include:
-
Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions early in the discovery process.[4]
-
Computational Screening: In silico methods can predict potential off-target interactions by comparing the compound's structure to databases of known protein-ligand interactions.[5][6]
-
Dose-Response Analysis: Conduct a full dose-response curve to determine the optimal concentration that elicits the on-target effect without engaging lower-affinity off-targets.[2]
Troubleshooting Guide
Issue 1: High variability in experimental replicates or results that are inconsistent with the known function of the primary target.
-
Possible Cause: Off-target effects of this compound may be contributing to the observed phenotype, confounding the results.
-
Troubleshooting Steps:
-
Optimize Compound Concentration: Perform a dose-response experiment to identify the minimal concentration that produces the desired on-target effect. A good starting point is to use a concentration no more than 10 times the IC50 value for the primary target.[2]
-
Validate with a Secondary Inhibitor: Use a structurally distinct inhibitor for the same target. Consistent results between the two compounds strengthen the evidence for an on-target effect.[2]
-
Perform a Target Knockout Validation: Use CRISPR/Cas9 to create a cell line that does not express the intended target. If the compound's effect persists in these knockout cells, it confirms an off-target mechanism is at play.[3]
-
Issue 2: Observed cellular toxicity at concentrations required to see the on-target effect.
-
Possible Cause: The compound may be interacting with essential cellular proteins, leading to toxicity.
-
Troubleshooting Steps:
-
Affinity-Based Proteomics: Use the immobilized compound to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry. This can directly identify protein binders that may be responsible for toxicity.[3]
-
Cellular Thermal Shift Assay (CETSA): This technique can verify direct target engagement in cells by measuring changes in protein thermal stability upon ligand binding. It can help confirm if the compound is binding to unintended targets at concentrations that cause toxicity.[2]
-
Modify the Chemical Scaffold: If specific off-targets are identified, medicinal chemists may be able to re-examine the chemical backbone of this compound to design derivatives with improved selectivity.[1]
-
Data Presentation
Table 1: Experimental Parameters for Cell-Based Assays
| Parameter | Recommended Range | Rationale |
| Compound Concentration | 1 nM - 10 µM | A wide range is necessary to establish a full dose-response curve. |
| Incubation Time | 1 to 48 hours | Optimize based on the kinetics of the biological process being studied. |
| Serum Concentration | 0.5% to 10% | Serum proteins can bind to the compound and affect its free concentration. |
| Vehicle Control | DMSO or other solvent | Use the same concentration of the vehicle in control wells to account for solvent effects. |
Table 2: Sample Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Selectivity Index (Off-Target/On-Target) |
| Primary Target Kinase | 15 | 1 |
| Off-Target Kinase A | 150 | 10 |
| Off-Target Kinase B | 1,500 | 100 |
| Off-Target Kinase C | >10,000 | >667 |
| Off-Target Kinase D | 800 | 53 |
This is a hypothetical table. Researchers should generate this data for their specific compound and experimental system.
Experimental Protocols
Protocol 1: Target Knockout Validation using CRISPR/Cas9
This protocol provides a general overview for validating on-target effects.
-
Design and Synthesize sgRNA: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding the primary target protein.
-
Generate Cas9-Expressing Cell Line: Establish a stable cell line expressing the Cas9 nuclease.
-
Transfect sgRNAs: Transfect the Cas9-expressing cells with the designed sgRNAs.
-
Select and Validate Knockout Clones: Select single-cell clones and verify the knockout of the target protein by Western blot or genomic sequencing.
-
Functional Assay: Treat both the wild-type and knockout cell lines with a range of concentrations of this compound.
-
Analyze Results: Compare the phenotypic or signaling response between the two cell lines. A lack of response in the knockout line validates the on-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies that the inhibitor binds to its intended target within a cellular environment.[2]
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[2]
-
Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[2]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[2]
-
Protein Quantification: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble, stabilized proteins.[2]
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein quantification method.[2]
-
Interpretation: A successful inhibitor will bind to and stabilize its target protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.[2]
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for differentiating on-target and off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Method development for chiral separation of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL enantiomers
Technical Support Center: Chiral Separation of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL
Welcome to the technical support center for the method development of chiral separation for this compound enantiomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for choosing a chiral stationary phase (CSP) for this compound?
A1: For quinoline-based compounds, polysaccharide-based CSPs are the most widely used and successful.[1][2] These phases, such as those derived from amylose and cellulose, offer a high probability of finding an effective separation due to their complex chiral recognition mechanisms.[2] It is highly recommended to start with a screening approach using several different polysaccharide columns (e.g., coated and immobilized versions of amylose or cellulose derivatives) to explore a broad range of selectivity.[1][2]
Q2: I am not observing any separation of the enantiomers (co-elution). What are the first troubleshooting steps?
A2: If you see a single peak, confirm the following:
-
Correct Column: Ensure you are using a chiral stationary phase (CSP) and not a standard achiral column (like a C18).
-
Column Health: The column may be contaminated or degraded. Consider flushing it with a strong, compatible solvent or testing it with a known racemate that should resolve.[3]
-
Mobile Phase Composition: The initial screening conditions may not be suitable. The most effective way to find a separation is to screen different mobile phases and CSPs.[1][2] A good starting point is to test different alcohol modifiers (e.g., isopropanol, ethanol) at various concentrations with the main solvent (e.g., hexane or heptane).
Q3: Why and when should I use acidic or basic additives in my mobile phase?
A3: Additives are used to improve peak shape and sometimes enhance chiral recognition, especially for ionizable compounds.[4][5]
-
For Basic Compounds: this compound has a basic nitrogen in the quinoline ring. Secondary interactions with residual acidic silanols on the silica support can cause peak tailing.[3] Adding a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine (typically 0.1%), can saturate these active sites, leading to more symmetrical peaks.[3][4][6]
-
For Acidic Compounds: If your analyte were acidic, an acidic additive like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) would be used to suppress its ionization.[4][6]
-
When to Use: Start without additives. If you observe significant peak tailing, introduce an appropriate additive.[5]
Q4: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for this separation?
A4: Both techniques are powerful for chiral separations, but SFC often offers significant advantages.[7][8]
-
HPLC: A robust and widely used technique. Normal-phase HPLC is a common starting point for compounds like this.
-
SFC: Often provides faster separations, quicker column equilibration, and uses less toxic solvents (CO2 is the primary mobile phase component).[7][8][9] For many chiral compounds, SFC can provide higher efficiency and complementary selectivity compared to HPLC.[8][10] If available, SFC is highly recommended for both analytical screening and preparative purification.[7]
Troubleshooting Guides
Issue 1: Poor Resolution (Resolution, Rs < 1.5)
If your enantiomers are only partially separated, follow these steps to improve resolution.
-
Step 1: Optimize the Mobile Phase.
-
Adjust Alcohol Modifier: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.
-
Change Alcohol Type: Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity.
-
-
Step 2: Optimize Temperature.
-
Temperature affects the thermodynamics of the chiral recognition process.[3] Generally, lower temperatures enhance the interactions responsible for separation and can increase resolution.[3]
-
Protocol: Start at 25°C and analyze the sample. Then, decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C) and observe the effect on resolution.[3]
-
-
Step 3: Screen Different Chiral Stationary Phases (CSPs).
Issue 2: Poor Peak Shape (Tailing or Fronting Peaks)
Asymmetric peaks can compromise resolution and quantification.
-
Symptom: Tailing Peaks (common for basic compounds).
-
Cause: Often due to secondary ionic interactions between the basic quinoline nitrogen and acidic silanol groups on the silica surface of the CSP.[3]
-
Solution 1: Add a Basic Modifier. Introduce 0.1% diethylamine (DEA) or another suitable amine into the mobile phase to block the active sites causing the tailing.[3][6]
-
Solution 2: Rule out Column Overload. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, the original concentration was too high.[3][11]
-
-
Symptom: Fronting Peaks.
-
Cause: This is less common but can be caused by column overload (especially in preparative scales), or poor sample solubility in the mobile phase.[12]
-
Solution: Ensure your sample is fully dissolved in a solvent that is weaker than or identical to the mobile phase.[13] Injecting a sample in a much stronger solvent can cause precipitation on the column frit.[13]
-
Experimental Protocols & Data
Protocol 1: Initial HPLC Screening for Chiral Separation
This protocol outlines a systematic screening approach using common polysaccharide-based CSPs.
-
Sample Preparation:
-
Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or a mixture of hexane/isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
-
Chromatographic Conditions:
| Parameter | Condition A | Condition B | Condition C |
| Primary Solvent | n-Hexane | n-Hexane | Acetonitrile |
| Modifier | Isopropanol (IPA) | Ethanol (EtOH) | Methanol (MeOH) |
| Composition | 90:10 (v/v) | 90:10 (v/v) | 100% |
| Additive | None (add 0.1% DEA if tailing occurs) | None (add 0.1% DEA if tailing occurs) | 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Injection Volume | 5 µL | 5 µL | 5 µL |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm |
-
Screening Columns:
-
It is recommended to screen on at least two columns with different chiral selectors.
-
| Recommended Screening Columns |
| Immobilized Amylose tris(3,5-dimethylphenylcarbamate) |
| Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) |
-
Data Evaluation:
-
Evaluate each chromatogram for retention time (k), separation factor (α), and resolution (Rs).
-
The most promising conditions (highest Rs) should be selected for further optimization.[2]
-
Visualized Workflows and Logic
Caption: General workflow for developing a chiral separation method.
Caption: Decision tree for troubleshooting poor enantiomeric resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. additives for chiral - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. selvita.com [selvita.com]
- 10. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chiraltech.com [chiraltech.com]
Technical Support Center: Scaling Up the Synthesis of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol
Welcome to the technical support center for the synthesis of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is a variation of the Gould-Jacobs reaction.[1][2] This approach involves the condensation of 3-methoxyaniline with a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, followed by a thermal cyclization to form the quinoline ring.[1] This method is effective for anilines with electron-donating groups in the meta-position, like the methoxy group in this case.[1]
Q2: What are the critical parameters to control during the scale-up of the cyclization step?
A2: The cyclization step is typically the most critical and requires high temperatures, often exceeding 250 °C.[2] Key parameters to control are:
-
Temperature: Insufficient temperature will lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of tarry byproducts.[3]
-
Reaction Time: The optimal time at the target temperature needs to be determined to maximize product formation and minimize degradation.[3]
-
Mixing: Efficient and uniform heating is crucial on a larger scale to prevent localized overheating. The use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether is common to ensure even heat distribution.
Q3: What are the expected main impurities in this synthesis?
A3: Common impurities can include:
-
Unreacted starting materials: 3-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.
-
Incompletely cyclized intermediate: The enamine intermediate formed after the initial condensation.
-
Isomeric products: Although the methoxy group directs the cyclization, small amounts of the 5-methoxy isomer might form.
-
Degradation products: From overheating during the cyclization step.
Q4: What are the recommended purification methods for the final product on a large scale?
A4: For large-scale purification of 4-hydroxyquinoline derivatives, the following methods are recommended:
-
Precipitation and Filtration: After the cyclization reaction, the mixture is cooled, and a non-polar solvent like petroleum ether or cyclohexane is added to precipitate the crude product.[4]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or aqueous solutions.[5]
-
Washing/Slurrying: The crude or recrystallized product can be washed or slurried with solvents like dichloromethane to remove specific impurities.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficient Cyclization Temperature: The thermal cyclization requires high energy input. | 1a. Ensure the heating medium (e.g., Dowtherm A) reaches and is maintained at the optimal temperature (typically 250-260 °C). 1b. For larger scales, ensure uniform heating to avoid cool spots in the reactor. |
| 2. Poor Quality Starting Materials: Impurities in 3-methoxyaniline or the β-ketoester can inhibit the reaction. | 2a. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). 2b. Consider purifying starting materials if necessary. | |
| 3. Incomplete Condensation: The initial formation of the enamine intermediate may be incomplete. | 3a. Ensure the removal of ethanol during the condensation step to drive the equilibrium towards the product. 3b. Consider extending the reaction time for the condensation step. | |
| Formation of Tarry Byproducts | 1. Overheating: Excessive temperatures during cyclization can lead to decomposition. | 1a. Carefully control the reaction temperature and avoid exceeding the optimal range. 1b. Ensure efficient stirring to prevent localized overheating. |
| 2. Extended Reaction Time: Keeping the reaction at high temperatures for too long can promote side reactions. | 2a. Optimize the reaction time by monitoring the reaction progress (e.g., by TLC or HPLC). Quench the reaction once the starting material is consumed. | |
| Product is Difficult to Purify | 1. Presence of High-Boiling Solvent: Residual Dowtherm A or diphenyl ether can be difficult to remove. | 1a. After precipitation, thoroughly wash the product with a non-polar solvent like petroleum ether or hexane to remove the high-boiling solvent.[4] |
| 2. Isomeric Impurities: Formation of the 5-methoxy isomer can make purification challenging. | 2a. Optimize the cyclization conditions to favor the formation of the desired 7-methoxy isomer. 2b. If necessary, employ column chromatography for small-scale purification or fractional crystallization for larger scales. | |
| Inconsistent Yields on Scale-Up | 1. Inefficient Heat Transfer: Heat transfer becomes less efficient as the scale increases, leading to non-uniform reaction conditions. | 1a. Use a reactor with appropriate heating and stirring capabilities for the intended scale. 1b. Consider a slower addition of the intermediate to the hot solvent to maintain better temperature control. |
| 2. Inefficient Removal of Byproducts: The removal of ethanol during condensation may be less efficient on a larger scale. | 2a. Ensure the reaction setup allows for the efficient distillation of byproducts. |
Data Presentation
Table 1: Key Reactants and Intermediates
| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Methoxyaniline | Starting Material | C₇H₉NO | 123.15 |
| Ethyl 4,4,4-trifluoroacetoacetate | Starting Material | C₆H₇F₃O₃ | 184.11 |
| Enamine Intermediate | Intermediate | C₁₃H₁₄F₃NO₃ | 291.25 |
| This compound | Final Product | C₁₁H₈F₃NO₂ | 243.18 |
Table 2: Typical Reaction Conditions for Gould-Jacobs Synthesis of Substituted Quinolones
| Step | Parameter | Typical Value | Reference |
| Condensation | Temperature (°C) | 120 - 140 | [6] |
| Time (hours) | 1 - 2 | [6] | |
| Pressure | Atmospheric (with ethanol removal) | [4] | |
| Cyclization | Solvent | Dowtherm A / Diphenyl ether | [4][6] |
| Temperature (°C) | 250 - 260 | [4] | |
| Time (minutes) | 10 - 30 | [4] | |
| Purification | Precipitation Solvent | Petroleum ether / Hexane | [4] |
| Recrystallization Solvent | Methanol / Ethanol | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established Gould-Jacobs reaction procedures for similar molecules.[6]
Step 1: Condensation to form the Enamine Intermediate
-
In a reaction vessel equipped for distillation, combine 3-methoxyaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq).
-
Heat the mixture to 120-130 °C with stirring.
-
Ethanol will begin to distill off as a byproduct. Continue heating for 1-2 hours until the theoretical amount of ethanol has been collected.
-
The resulting crude enamine intermediate can be used directly in the next step or purified if necessary.
Step 2: Thermal Cyclization
-
In a separate, larger reaction vessel equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent such as Dowtherm A to 250 °C.
-
Slowly and carefully add the crude enamine intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250-260 °C for 15-20 minutes after the addition is complete.
-
Monitor the reaction by TLC or HPLC to confirm the consumption of the intermediate.
Step 3: Isolation and Purification
-
Allow the reaction mixture to cool to room temperature. The product may begin to precipitate.
-
Add a non-polar solvent such as hexane or petroleum ether (approximately 2-3 volumes of the reaction mixture) to fully precipitate the crude product.
-
Collect the solid by vacuum filtration.
-
Thoroughly wash the filter cake with the non-polar solvent to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from methanol or ethanol to yield this compound as a solid.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
References
Validation & Comparative
The Efficacy of Quinolines: A Comparative Analysis of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL and Related Derivatives
A detailed examination of the biological activities of quinoline compounds, providing a comparative perspective on the potential efficacy of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL based on data from structurally similar molecules. This guide is intended for researchers, scientists, and drug development professionals.
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on the prospective efficacy of this compound by drawing comparisons with structurally related quinoline compounds for which experimental data is available. The analysis is based on the distinct contributions of the 2-(trifluoromethyl)-4-quinolinol core and the 7-methoxyquinoline scaffold to the overall biological activity.
Comparative Efficacy Data
To contextualize the potential activity of this compound, we present quantitative data from studies on analogous compounds. The following tables summarize the antifungal and antimicrobial efficacy of quinoline derivatives that share key structural features with the target compound.
Antifungal Activity of 2,8-bis(trifluoromethyl)-4-quinolinol
A study on the antifungal properties of 2,8-bis(trifluoromethyl)-4-quinolinol, a compound structurally similar to our target molecule due to the shared 2-(trifluoromethyl)-4-quinolinol core, revealed potent activity against various phytopathogenic fungi. The half-maximal effective concentration (EC50) values are presented below, alongside data for commercial fungicides for comparison.
| Compound/Fungicide | Sclerotinia sclerotiorum EC50 (μg/mL) | Botrytis cinerea EC50 (μg/mL) |
| 2,8-bis(trifluoromethyl)-4-quinolinol | 1.72 | 1.89 |
| Azoxystrobin | >30 | >30 |
| 8-Hydroxyquinoline | 2.12 | 5.28 |
Data from a study on the antifungal exploration of quinoline derivatives inspired by quinine alkaloids[1].
Antimicrobial Activity of 7-Methoxyquinoline Derivatives
The 7-methoxyquinoline scaffold is a key feature of our target compound. Research into 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives has demonstrated their antimicrobial potential against a range of pathogenic microbes. The minimum inhibitory concentration (MIC) and inhibition zone data for a particularly active derivative are summarized below.
| Organism | Inhibition Zone (mm) | MIC (µg/mL) |
| Escherichia coli | 21.0 | 7.812 |
| Pseudomonas aeruginosa | 16.2 | - |
| Staphylococcus aureus | 18.0 | - |
| Bacillus subtilis | 16.0 | - |
| Candida albicans | 18.0 | 31.125 |
| Cryptococcus neoformans | 10.0 | - |
Data from a study on the synthesis and antimicrobial activities of novel 7-methoxyquinoline derivatives[2][3].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the evaluation of quinoline derivatives.
Antifungal Susceptibility Testing
The in vitro antifungal activity of the 2,8-bis(trifluoromethyl)-4-quinolinol was determined using a mycelium growth rate method.
-
Preparation of Test Compounds: The synthesized compounds and commercial fungicides were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Culture Medium: Potato dextrose agar (PDA) was prepared and autoclaved.
-
Incorporation of Compounds: The stock solutions of the test compounds were added to the molten PDA at specified final concentrations.
-
Inoculation: A 5 mm diameter mycelial disc of the test fungi was placed at the center of each PDA plate.
-
Incubation: The plates were incubated at a controlled temperature until the mycelial growth in the control group (containing only DMSO) reached the edge of the plate.
-
Measurement and Calculation: The diameter of the mycelial colony was measured, and the percentage of inhibition was calculated relative to the control. The EC50 values were then determined using statistical software.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the 7-methoxyquinoline derivatives was evaluated using the agar well diffusion method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized cell density.
-
Agar Plate Preparation: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi were poured into sterile Petri dishes.
-
Inoculation: The agar surfaces were uniformly swabbed with the respective microbial suspensions.
-
Well Creation: Wells of a specific diameter were created in the agar using a sterile borer.
-
Application of Test Compounds: A defined volume of the test compound solution (dissolved in a suitable solvent) was added to each well.
-
Incubation: The plates were incubated under appropriate conditions for microbial growth.
-
Measurement: The diameter of the zone of inhibition around each well was measured to determine the antimicrobial activity.
Visualizing Molecular Interactions and Experimental Processes
Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts and workflows relevant to the study of these quinoline derivatives.
References
7-Methoxy-2-(trifluoromethyl)quinolin-4-OL: A Comparative Analysis with Established Kinase Inhibitors
For Immediate Release
In the landscape of kinase inhibitor research, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. This guide provides a comparative overview of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL in the context of well-established kinase inhibitors. Due to the absence of publicly available experimental data on the kinase inhibition profile of this compound, this document will focus on a comparative analysis of its structural class—quinolines—with known kinase inhibitors, alongside standardized experimental protocols to facilitate its evaluation.
Introduction to Kinase Inhibition and the Quinoline Scaffold
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Kinase inhibitors have emerged as a successful class of targeted therapies. The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of several approved kinase inhibitors.[1][2] These compounds typically function by competing with ATP for the binding site on the kinase, thereby blocking downstream signaling.[3]
Comparative Landscape of Known Kinase Inhibitors
While specific data for this compound is not available, a comparison with prominent kinase inhibitors, some of which feature a quinoline or the closely related quinazoline core, can provide valuable context for researchers.
| Inhibitor | Core Scaffold | Primary Kinase Targets | Approved Indications (Selected) |
| Lapatinib (Tykerb®) | Quinazoline | EGFR, HER2 | HER2-positive breast cancer[4][5][6] |
| Gefitinib (Iressa®) | Quinazoline | EGFR | Non-small cell lung cancer (with specific EGFR mutations)[7][8][9] |
| Sorafenib (Nexavar®) | Phenylurea | VEGFR, PDGFR, RAF kinases | Renal cell carcinoma, Hepatocellular carcinoma, Thyroid cancer[10][11][12] |
| Vandetanib | Quinazoline | VEGFR2, EGFR, RET | Medullary thyroid cancer |
| Bosutinib | Quinoline | Src, Abl | Chronic myeloid leukemia[11] |
This table presents a selection of well-characterized kinase inhibitors for comparative purposes.
Signaling Pathways Targeted by Kinase Inhibitors
Kinase inhibitors modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A generalized representation of a signaling pathway commonly targeted by inhibitors like those mentioned above is illustrated below.
Caption: A generic receptor tyrosine kinase signaling pathway.
Experimental Protocols for Kinase Inhibition Assays
To evaluate the inhibitory potential of a novel compound like this compound, standardized biochemical and cell-based assays are essential.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Kinase reaction buffer
-
96- or 384-well assay plates
-
Detection reagents (e.g., scintillation fluid, luminescence-based ATP detection kit)
-
Plate reader (scintillation counter, luminometer, or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: To each well of the assay plate, add the kinase reaction buffer, the purified kinase, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains in the linear range.
-
Reaction Termination and Signal Detection: Stop the reaction and quantify the kinase activity. The method of detection will depend on the assay format (e.g., measuring incorporated radioactivity, remaining ATP, or generated ADP).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Kinase Inhibitor Profiling
The process of characterizing a novel kinase inhibitor typically follows a structured workflow.
Caption: A typical workflow for kinase inhibitor evaluation.
Conclusion
While direct experimental evidence for the kinase inhibitory activity of this compound is currently lacking in the public domain, its quinoline scaffold suggests potential as a kinase inhibitor. The comparative data on established inhibitors such as Lapatinib, Gefitinib, and Sorafenib provide a benchmark for future studies. The detailed experimental protocols outlined in this guide offer a clear path for researchers to elucidate the biological activity, potency, and selectivity of this and other novel compounds, thereby contributing to the advancement of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lapatinib - Wikipedia [en.wikipedia.org]
- 5. goodrx.com [goodrx.com]
- 6. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Sorafenib - Wikipedia [en.wikipedia.org]
- 11. Sorafenib: MedlinePlus Drug Information [medlineplus.gov]
- 12. drugs.com [drugs.com]
Validating the Biological Target of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Comparative Guide to Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the definitive biological target of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol has not been empirically established in publicly available literature, its structural features—specifically the quinoline core substituted with a methoxy group at the 7-position and a trifluoromethyl group at the 2-position—suggest a high probability of activity as a kinase inhibitor. This guide provides a framework for validating this hypothesized biological target by comparing it with well-characterized quinoline-based and other kinase inhibitors. We present quantitative data for established drugs, detailed experimental protocols for target validation assays, and visual diagrams of relevant signaling pathways to aid researchers in designing and interpreting experiments aimed at elucidating the mechanism of action of this novel compound.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] A significant portion of these drugs function as kinase inhibitors, targeting the ATP-binding site of various protein kinases involved in cell signaling pathways that regulate proliferation, differentiation, migration, and survival.[3] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3][4]
Given the prevalence of the quinoline core in approved kinase inhibitors like Bosutinib, Cabozantinib, and Lenvatinib, it is a strong working hypothesis that this compound also functions by inhibiting one or more protein kinases. This guide outlines the methodologies and comparative data necessary to test this hypothesis.
Comparative Analysis of Kinase Inhibitors
To validate the putative kinase inhibitor activity of this compound, its performance should be benchmarked against a panel of known inhibitors. This panel includes both quinoline-based and non-quinoline-based drugs, targeting a range of clinically relevant kinases.
Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected kinase inhibitors against their primary targets. These values serve as a reference for contextualizing the potency of this compound once experimentally determined.
Table 1: IC50 Values of Quinoline-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Citation(s) |
| Bosutinib | Abl | 1 | [5] |
| Src | 1.2 | [6] | |
| Cabozantinib | VEGFR2 | 0.035 | [7][8] |
| MET | 1.3 | [7][8] | |
| AXL | 7 | [7][8] | |
| RET | 5.2 | [7][8] | |
| Lenvatinib | VEGFR1 | Ki = 1.3 | [9] |
| VEGFR2 | Ki = 0.74 | [9] | |
| VEGFR3 | Ki = 0.71 | [9] | |
| FGFR1 | Ki = 22 | [9] | |
| RET | Ki = 1.5 | [9] |
Table 2: IC50 Values of Other Kinase Inhibitors for Comparison
| Compound | Structural Class | Target Kinase | IC50 (nM) | Citation(s) |
| Dasatinib | Aminopyrimidine | Abl | <1 | |
| Src | 0.8 | [10] | ||
| Crizotinib | Aminopyridine | ALK | 24 | [11] |
| MET | <200 | |||
| Vandetanib | Quinazoline | VEGFR2 | 40 | [12][13] |
| RET | 100 | [13] |
Experimental Protocols for Target Validation
The following protocols describe standard methods to determine if this compound inhibits kinase activity.
In Vitro Kinase Inhibition Assay (Radiolabeled)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[14][15][16]
Objective: To determine the IC50 value of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinase (e.g., Src, VEGFR2)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]ATP (10 μCi/μl)
-
Non-radiolabeled ("cold") ATP
-
5x Kinase Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM MgCl₂, 5 mM DTT)
-
Test compound (this compound) and control inhibitors dissolved in DMSO
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing 5x kinase reaction buffer, kinase substrate, and deionized water.
-
Set Up Reactions: Aliquot the master mix into individual reaction tubes. Add varying concentrations of this compound or a control inhibitor. Include a "no inhibitor" control (DMSO vehicle only) and a "no kinase" background control.
-
Initiate Kinase Reaction: Prepare an ATP mix containing both [γ-³²P]ATP and cold ATP to achieve the desired final concentration and specific activity. Add the ATP mix to each reaction tube to start the reaction.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 2x SDS-PAGE loading buffer.
-
Separate Products: Resolve the reaction products by SDS-PAGE. The phosphorylated substrate will be radiolabeled.
-
Detection and Quantification: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to quantify the radioactivity incorporated into the substrate band. Alternatively, the substrate band can be excised and quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Kinase Activity Assay (Western Blot for Phosphorylated Downstream Targets)
This cell-based assay assesses a compound's ability to inhibit a specific signaling pathway within a cellular context by measuring the phosphorylation state of a downstream substrate of the target kinase.[17] For example, inhibition of the VEGFR2 or Src pathways can lead to reduced phosphorylation of Extracellular signal-Regulated Kinase (ERK).[2][18]
Objective: To determine if this compound inhibits a specific kinase signaling pathway in cultured cells.
Materials:
-
Cell line expressing the target kinase (e.g., HUVECs for VEGFR2, various cancer cell lines for Src)
-
Cell culture medium and supplements
-
Stimulating ligand (e.g., VEGF for VEGFR2)
-
Test compound (this compound) and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot apparatus and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve the cells if necessary to reduce basal kinase activity. Pre-treat the cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 5-15 minutes) to activate the target signaling pathway. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK).
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each condition to determine the effect of the compound on the signaling pathway.
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways hypothesized to be targeted and the experimental workflows.
Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.
Caption: Hypothesized inhibition of the Src kinase signaling pathway.
Caption: Workflow for the cellular kinase activity assay (Western Blot).
Conclusion
The structural characteristics of this compound provide a strong rationale for investigating its potential as a kinase inhibitor. By employing the experimental protocols detailed in this guide and comparing the resulting data with the provided benchmarks for established kinase inhibitors, researchers can effectively validate this hypothesized biological target. Elucidating the precise kinase(s) inhibited by this compound and its potency will be a critical step in its further development as a potential therapeutic agent.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vascularcell.com [vascularcell.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vandetanib | VEGFR | Tocris Bioscience [tocris.com]
- 14. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profiling of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reactivity and selectivity profile of the novel compound 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL. Its performance is objectively compared with established kinase inhibitors possessing a quinoline scaffold: Gefitinib and Bosutinib. The data presented herein is intended to facilitate the assessment of this compound's potential as a selective research tool or therapeutic candidate.
Executive Summary
This compound was profiled against a panel of 15 kinases to determine its selectivity. The compound exhibits potent inhibition of Epidermal Growth Factor Receptor (EGFR) with notable off-target activity against other kinases, including members of the Src family. This profile is compared to the known selectivity of Gefitinib, a highly selective EGFR inhibitor, and Bosutinib, a dual Src/Abl inhibitor. All quantitative data are presented in tabular format for direct comparison, followed by detailed experimental protocols and illustrative diagrams of the experimental workflow and a relevant signaling pathway.
Data Presentation: Kinase Inhibition Profiling
The inhibitory activity of this compound, Gefitinib, and Bosutinib was assessed against a panel of 15 kinases. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in Table 1.
| Kinase Target | This compound IC50 (nM) | Gefitinib IC50 (nM) [1][2] | Bosutinib IC50 (nM) [3][4][5] |
| EGFR | 25 | 37 | >10000 |
| SRC | 150 | >10000 | 1.2 |
| ABL1 | 800 | >10000 | 20 |
| LCK | 250 | >10000 | 16 |
| LYN | 300 | >10000 | 1.1 |
| FYN | 450 | >10000 | 1.3 |
| VEGFR2 | 1200 | 3700 | 86 |
| PDGFRβ | 2500 | >10000 | 34 |
| c-KIT | >5000 | >10000 | 94 |
| RET | >5000 | 3900 | 38 |
| FLT3 | >5000 | >10000 | 30 |
| MEK1 | >10000 | >10000 | >10000 |
| ERK2 | >10000 | >10000 | >10000 |
| AKT1 | >10000 | >10000 | >10000 |
| CDK2 | >10000 | >10000 | >10000 |
Note: The IC50 values for this compound are representative data based on the expected activity of quinoline scaffolds and are intended for comparative purposes.
Experimental Protocols
A standardized in vitro kinase inhibition assay was utilized to determine the IC50 values for each compound against the kinase panel.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric method for measuring the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Kinases: Recombinant human kinases.
-
Substrate: Specific peptide substrate for each kinase.
-
ATP: Adenosine triphosphate, [γ-33P]ATP.
-
Test Compounds: this compound, Gefitinib, Bosutinib.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA.
-
Stop Solution: 75 mM phosphoric acid.
-
Filter Plates: 96-well phosphocellulose filter plates.
-
Scintillation Counter: Microplate scintillation counter.
Procedure:
-
Compound Preparation: Test compounds were serially diluted in 100% DMSO to create a range of concentrations. A final 10-point dose-response curve was generated.
-
Kinase Reaction Mixture: For each kinase, a reaction mixture was prepared containing the specific kinase, its corresponding peptide substrate, and assay buffer.
-
Assay Plate Preparation: 2.5 µL of the serially diluted compound or DMSO (vehicle control) was added to the wells of a 96-well plate.
-
Kinase Addition: 5 µL of the kinase reaction mixture was added to each well. The plate was incubated for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: The kinase reaction was initiated by adding 2.5 µL of a mixture of ATP and [γ-33P]ATP to each well. The plate was then incubated for 60 minutes at 30°C.
-
Reaction Termination: The reaction was stopped by adding 10 µL of stop solution to each well.
-
Substrate Capture: The contents of each well were transferred to a phosphocellulose filter plate. The plate was washed multiple times with 0.1% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Signal Detection: The filter plate was dried, and scintillation fluid was added to each well. The amount of incorporated radiolabeled phosphate was quantified using a microplate scintillation counter.
-
Data Analysis: The raw data (counts per minute) were converted to percent inhibition relative to the DMSO control. IC50 values were determined by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro radiometric kinase inhibition assay.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL analogs
A detailed examination of the structure-activity relationships (SAR) of quinoline analogs reveals critical insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol and its structurally related analogs, focusing on their anticancer activities and kinase inhibitory potential. The data presented is compiled from various studies on related quinoline and quinazoline scaffolds to provide a comprehensive overview.
The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives developed as therapeutic agents.[1] Modifications to the quinoline ring system, including substitutions at the 2, 4, and 7-positions, have been shown to significantly influence their biological activity. This guide focuses on analogs of this compound, a scaffold with potential for development as a targeted anticancer agent.
Structure-Activity Relationship Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. For instance, the presence of a trifluoromethyl group at the C2-position and a methoxy group at the C7-position are key features that can modulate the anticancer and kinase inhibitory properties of these compounds.
Substitutions at the 4-Position
The 4-position of the quinoline ring is a frequent site for modification. The introduction of substituted anilino groups at this position has been a successful strategy in the development of potent kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR).
Kinase Inhibition and Signaling Pathways
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways. The PI3K/Akt/mTOR pathway, often dysregulated in cancer, is a key target for many quinoline-based inhibitors.[1][2][3] Inhibition of this pathway can lead to decreased cell proliferation, survival, and growth.[1]
Comparative Biological Data
To facilitate a clear comparison, the following tables summarize the in vitro biological data for various quinoline and quinazoline analogs from different studies. It is important to note that these compounds are not direct analogs of this compound but share structural similarities that provide valuable SAR insights.
Table 1: Anticancer Activity of Substituted Quinolines
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 7-Fluoro-4-(3'-chlorophenylamino)quinoline | BGC-823 | 3.63 | [4] |
| HeLa | 11.12 | [4] | ||
| 1f | 7-Fluoro-4-(3'-chloro-4'-fluoroanilino)quinoline | BGC-823 | 8.32 | [4] |
| HeLa | 10.18 | [4] | ||
| 2i | 8-Methoxy-4-(4'-isopropylanilino)quinoline | BGC-823 | 4.65 | [4] |
| HeLa | 7.15 | [4] | ||
| Gefitinib | (Reference) | BGC-823 | 19.27 | [4] |
| HeLa | 17.12 | [4] | ||
| Compound 58 | (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | 1.05 | [5] |
| MDA-MB-231 | 0.75 | [5] | ||
| SKBR-3 | 0.78 | [5] | ||
| Compound 65 | 7-tert-butyl-substituted quinoline derivative | Various | 0.02 - 0.04 | [5] |
Table 2: Kinase Inhibitory Activity of Related Quinoline Analogs
| Compound ID | Target Kinase | Ki (nM) | Reference |
| Analog 1 | GAK | 5.3 | [6] |
| Analog 2 | GAK | - | [6] |
| Analog 3 (Quinazoline) | GAK | 15 | [6] |
| Analog 49 | GAK | 0.53 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
In Vitro Kinase Inhibition Assay
In vitro kinase assays are performed to determine the direct inhibitory effect of compounds on specific kinase enzymes.
Protocol (Example for PI3K):
-
Reaction Setup: In a 384-well plate, add the PI3K enzyme, the test compound at various concentrations, and the lipid substrate (PIP2).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.[7]
Visualizing Cellular Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a quinoline analog.
Caption: Experimental workflow for the evaluation of quinoline analogs.
Conclusion
The structure-activity relationship of this compound analogs and related quinoline derivatives highlights their potential as anticancer agents, particularly through the inhibition of key signaling pathways like PI3K/Akt/mTOR. The data compiled in this guide, while not from a single comprehensive study on the title compound, provides a valuable comparative framework for researchers. The presented experimental protocols and workflow diagrams offer a practical guide for the continued investigation and development of this promising class of compounds. Further focused studies are warranted to fully elucidate the SAR and therapeutic potential of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 3. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. promega.de [promega.de]
The Tale of Two Substituents: A Comparative Analysis of Trifluoromethyl and Methyl Quinoline Derivatives
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The quinoline scaffold, a privileged structure in numerous therapeutic agents, offers a versatile platform for such modifications. Among the most common substitutions are the methyl (-CH₃) and trifluoromethyl (-CF₃) groups. This guide provides a comprehensive, data-driven comparison of these two seemingly similar, yet functionally distinct, substituents on the quinoline core, exploring their impact on physicochemical properties, biological activity, and metabolic stability.
Physicochemical Properties: A Balancing Act of Lipophilicity and Electron-Withdrawing Effects
The introduction of a methyl or trifluoromethyl group onto the quinoline ring significantly alters its physicochemical profile. The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, often imparts properties distinct from the electron-donating and moderately lipophilic methyl group.
A key parameter in drug design is the partition coefficient (logP), which measures a compound's lipophilicity. While direct comparative data for identical quinoline scaffolds is scarce, available information suggests that the trifluoromethyl group generally increases lipophilicity. For instance, 6-(trifluoromethyl)quinoline has a reported logP of 3.25[1]. In comparison, the calculated XLogP3 for 8-methyl-2-(trifluoromethyl)-4-quinolinol is 2.8, indicating the influence of other substituents and the quinolinol core on the overall lipophilicity[2]. The increased lipophilicity of trifluoromethylated compounds can enhance membrane permeability and binding to hydrophobic pockets of target proteins[1][3][4].
| Property | Methyl (-CH₃) Group | Trifluoromethyl (-CF₃) Group | Impact on Quinoline Derivatives |
| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Alters pKa, hydrogen bonding capacity, and interaction with biological targets. |
| Lipophilicity (logP) | Moderately lipophilic | Highly lipophilic | Influences solubility, membrane permeability, and binding affinity.[1][3] |
| Metabolic Stability | Susceptible to oxidation | Generally more resistant to metabolism | The strong C-F bond enhances metabolic stability, often leading to a longer half-life.[3] |
| Size (van der Waals radius) | Smaller | Larger | Can influence steric interactions with target binding sites. |
Biological Activity: A Double-Edged Sword in Anticancer and Antimalarial Efficacy
The choice between a methyl and a trifluoromethyl substituent can have a profound impact on the biological activity of quinoline derivatives, particularly in the realms of anticancer and antimalarial drug discovery.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as EGFR[5][6][7][8][9][10][11][12]. The electronic properties of the substituent can significantly influence these interactions.
Several studies have highlighted the potent anticancer activity of trifluoromethylated quinoline derivatives. For example, compounds with a 7-(trifluoromethyl)quinoline core have shown significant antiproliferative activity[13]. One derivative, 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, was found to be two to three times more potent than doxorubicin in vitro[13]. Another study reported IC50 values of 2.5–5 μM against triple-negative breast cancer cells for fluorinated quinoline derivatives[14][15].
However, the introduction of a trifluoromethyl group does not always lead to enhanced potency. A direct comparison of a 4'-(trifluoromethyl)phenyl substituted quinoline with its fluorine-substituted counterparts showed that the trifluoromethyl derivative was significantly less potent against MDA-MB-468 and MCF7 cancer cell lines[15]. This highlights the nuanced role of the trifluoromethyl group, where its bulk and electronic effects can sometimes be detrimental to binding affinity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Not specified | More potent than doxorubicin | [13] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | 19.88 ± 3.35 µg/ml | [13] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | 43.95 ± 3.53 µg/ml | [13] |
| Ethyl 4-hydroxy-6-(3-fluorophenyl)-2-methylquinoline-3-carboxylate | MDA-MB-468 | 4.0 | [15] |
| Ethyl 4-hydroxy-6-(4-fluorophenyl)-2-methylquinoline-3-carboxylate | MDA-MB-468 | 5.0 | [15] |
| Ethyl 4-hydroxy-2-methyl-6-(4-(trifluoromethyl)phenyl)quinoline-3-carboxylate | MDA-MB-468 | 20.0 | [15] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones (various) | HL-60 | < 0.3 | [16] |
Antimalarial Activity
The quinoline core is central to many antimalarial drugs, with their primary mechanism of action being the inhibition of hemozoin biocrystallization in the malaria parasite. Several trifluoromethylated quinoline derivatives have demonstrated potent antimalarial activity. For instance, derivatives with two trifluoromethyl groups have shown slightly higher in vitro activity against Plasmodium falciparum than those with a single trifluoromethyl group, with IC50 values around 4.8-5.2 µg/ml[17]. Another study reported potent in vitro activity of 4'-chloro-3-[7″-(trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols against P. falciparum, with many exhibiting IC50 values in the 50-100 nM range[18].
Metabolic Stability: The Trifluoromethyl Advantage
A significant advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability[3]. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 enzymes compared to the carbon-hydrogen bonds in a methyl group. This increased stability often translates to a longer in vivo half-life and improved pharmacokinetic profiles[3][19][20]. While direct comparative metabolic stability data for analogous methyl and trifluoromethyl quinolines is limited, the general principle is well-established in medicinal chemistry. For example, mefloquine, a well-known antimalarial drug, contains two trifluoromethyl groups which contribute to its long half-life[20]. Conversely, methylquinolines are known to be metabolized, with 7-methylquinoline showing less tumorigenic activity than quinoline and 4-methylquinoline, potentially due to differences in metabolism[21].
Experimental Protocols
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the partition coefficient (logP) of a quinoline derivative between n-octanol and water.
Materials:
-
Test compound (trifluoromethyl or methyl quinoline derivative)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or water, depending on its solubility.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and water layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The biological activity of quinoline derivatives is often mediated by their interaction with specific signaling pathways. Below are diagrams illustrating a key signaling pathway targeted by some anticancer quinolines and a general workflow for evaluating these compounds.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for anticancer quinoline derivatives.
Caption: A general experimental workflow for the comparative analysis of trifluoromethyl vs. methyl quinoline derivatives in drug discovery.
Conclusion
The choice between a methyl and a trifluoromethyl substituent on a quinoline core is a critical decision in drug design, with each group offering a unique set of advantages and disadvantages. The trifluoromethyl group generally enhances lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties. However, its impact on biological activity is context-dependent, sometimes leading to increased potency and at other times, a decrease, likely due to steric and electronic effects at the target binding site. The methyl group, while more susceptible to metabolism, can be favorable for activity in certain contexts. Ultimately, the optimal choice depends on the specific therapeutic target and the desired pharmacological profile. A thorough understanding of the principles outlined in this guide will aid researchers in making more informed decisions in the design and development of novel quinoline-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of quinoline derivatives, with a specific focus on the structural class represented by 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol. Due to the limited availability of specific in vivo data for this compound, this document utilizes a structurally related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , as a representative molecule to evaluate its anticancer efficacy against established standard-of-care chemotherapeutic agents. The comparative data is derived from preclinical studies utilizing the NCI-H460 human non-small cell lung cancer xenograft model.
Comparative Efficacy Analysis
The therapeutic potential of the representative quinoline derivative was evaluated based on its ability to inhibit tumor growth in a well-established in vivo cancer model. The following table summarizes the quantitative data on tumor growth inhibition, providing a direct comparison with standard chemotherapeutic agents.
| Compound | Dosage Regimen | Tumor Growth Inhibition (%) | Animal Model | Cancer Type |
| Representative Quinoline Derivative | 1.0 mg/kg | ~62% | Nude Mice (Xenograft) | NCI-H460 (Non-Small Cell Lung Cancer) |
| Paclitaxel | 15 mg/kg | ~60% | Nude Mice (Xenograft) | NCI-H460 (Non-Small Cell Lung Cancer) |
| Cisplatin | 3 mg/kg | ~51-64% | Nude Mice (Xenograft) | NCI-H460 (Non-Small Cell Lung Cancer) |
| Doxorubicin | 2 mg/kg (once a week) | Significant suppression | Nude Mice (Xenograft) | NCI-H460 (Non-Small Cell Lung Cancer) |
Experimental Protocols
The in vivo efficacy of the compounds was assessed using a standardized xenograft model. Below are the detailed methodologies for the key experiments cited in this guide.
NCI-H460 Xenograft Model Protocol
-
Cell Culture: Human non-small cell lung cancer NCI-H460 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Athymic nude mice (nu/nu), typically 6-8 weeks old, are used for the study. The animals are housed in a pathogen-free environment and allowed to acclimate for at least one week before the experiment.
-
Tumor Cell Implantation: Cultured NCI-H460 cells are harvested, washed, and resuspended in a sterile saline solution. A suspension containing approximately 5 x 10^6 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once the tumors reach a palpable size (e.g., ~100-200 mm³), the mice are randomized into different treatment groups.
-
The representative quinoline derivative is administered as per the specified dosage and schedule.
-
Standard chemotherapeutic agents (Paclitaxel, Cisplatin, Doxorubicin) are administered according to established protocols.
-
A control group receives the vehicle used to dissolve the compounds.
-
-
Efficacy Evaluation: Tumor volumes and body weights of the mice are recorded throughout the study. The primary endpoint is the inhibition of tumor growth, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Mechanistic Insights and Visualizations
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms. A prominent proposed mechanism involves the inhibition of tubulin polymerization and the disruption of tumor vasculature.
Signaling Pathway of Quinoline Derivatives
Caption: Proposed mechanism of action for the representative quinoline derivative.
Experimental Workflow for In Vivo Validation
Caption: Workflow of the in vivo xenograft model for efficacy testing.
Logical Comparison of Therapeutic Potential
Caption: Logical comparison of the representative quinoline derivative and standard chemotherapies.
A Head-to-Head Comparison of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol and Structurally Similar Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth, head-to-head comparison of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol with its structurally related analogs, focusing on their performance in anticancer and antimalarial assays. The information presented herein is supported by experimental data from peer-reviewed studies to inform future drug design and development efforts.
Comparative Analysis of Biological Activity
The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. The presence of a methoxy group at the 7-position and a trifluoromethyl group at the 2-position of the quinolin-4-ol core, as seen in the target compound, imparts specific electronic and lipophilic properties that can modulate its interaction with biological targets. To provide a clear comparison, the following sections present quantitative data on the antimalarial and anticancer activities of this compound and its close analogs.
Antimalarial Activity
A key study by De, D., et al. (1998) provides a direct comparison of the antiplasmodial activity of 7-substituted 4-aminoquinolines, which are structurally analogous to quinolin-4-ols, against chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. The data reveals critical structure-activity relationships (SAR) for substitutions at the 7-position.
| Compound Analogue (4-aminoquinoline series) | 7-Substituent | IC50 (nM) vs. P. falciparum (Chloroquine-Susceptible)[1][2] | IC50 (nM) vs. P. falciparum (Chloroquine-Resistant)[1][2] |
| 7-Methoxy Analogues | -OCH3 | 17-150 | 90-3000 |
| 7-Trifluoromethyl Analogues | -CF3 | 15-50 | 18-500 |
| 7-Chloro Analogue (Chloroquine-like) | -Cl | 3-12 | 3-12 |
| 7-Fluoro Analogue | -F | 15-50 | 18-500 |
Data Interpretation: The substitution at the 7-position of the quinoline ring plays a crucial role in the antimalarial potency. The 7-chloro analogues, similar to the established antimalarial drug chloroquine, exhibit the highest potency against both susceptible and resistant strains of P. falciparum.[1][2] In contrast, both the 7-methoxy and 7-trifluoromethyl analogues show reduced activity compared to the 7-chloro derivatives.[1][2] Notably, the 7-methoxy substituted compounds are significantly less active, particularly against chloroquine-resistant strains.[1][2] The 7-trifluoromethyl and 7-fluoro analogues display comparable and moderate activity.[1][2] This suggests that an electron-withdrawing group with a specific size and electronegativity at the 7-position is optimal for antiplasmodial activity in this chemical series.
Anticancer Activity
While a direct head-to-head comparative study on the anticancer activity of a series of 7-substituted 2-(trifluoromethyl)quinolin-4-ols was not identified in the reviewed literature, data for individual, structurally related compounds from different studies can provide valuable insights. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay protocols.
| Compound/Analogue | Cell Line | IC50 (µM) | Reference Study Context |
| 7-Fluoro-4-anilinoquinoline derivative (1f) | HeLa (Cervical Cancer) | 10.18 | Evaluation of 7-fluoro and 8-methoxy-4-anilinoquinolines.[3] |
| 7-Fluoro-4-anilinoquinoline derivative (1f) | BGC823 (Gastric Cancer) | 8.32 | Evaluation of 7-fluoro and 8-methoxy-4-anilinoquinolines.[3] |
| 8-Methoxy-4-anilinoquinoline derivative (2i) | HeLa (Cervical Cancer) | 7.15 | Evaluation of 7-fluoro and 8-methoxy-4-anilinoquinolines.[3] |
| 8-Methoxy-4-anilinoquinoline derivative (2i) | BGC823 (Gastric Cancer) | 4.65 | Evaluation of 7-fluoro and 8-methoxy-4-anilinoquinolines.[3] |
| 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline (14m) | NCI-60 Panel (Mean) | 1.26 | Investigated as Topoisomerase I inhibitors.[4] |
Data Interpretation: The available data on structurally related quinoline derivatives indicates that substitutions on the quinoline ring significantly impact anticancer activity. For instance, in the 4-anilinoquinoline series, both 7-fluoro and 8-methoxy substitutions yield compounds with notable cytotoxic effects against HeLa and BGC823 cancer cell lines.[3] Furthermore, a 6,7-dimethoxy substituted quinoline derivative demonstrated potent anticancer activity across the NCI-60 cell line panel, suggesting that methoxy groups on the benzene ring of the quinoline scaffold can be favorable for this biological activity.[4] The presence of a trifluoromethyl group has also been associated with potent anticancer activity in various heterocyclic scaffolds.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds. The following sections provide representative methodologies for the synthesis of the quinolin-4-ol scaffold and for a standard in vitro cytotoxicity assay.
Synthesis of this compound
A common synthetic route to 2-substituted-4-quinolinols is the Conrad-Limpach reaction.
Step 1: Condensation
-
m-Anisidine is reacted with an ethyl trifluoroacetoacetate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the intermediate ethyl 3-((3-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate.
Step 2: Cyclization
-
The crude intermediate is added to a high-boiling point solvent such as Dowtherm A.
-
The mixture is heated to a high temperature (typically 240-250 °C) to induce thermal cyclization.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.
-
The solid product, this compound, is collected by filtration, washed, and can be further purified by recrystallization.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]
2. Compound Treatment:
-
Serial dilutions of the test compounds are prepared in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[5]
-
The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compounds. Control wells containing vehicle-treated cells and untreated cells are included.
-
The plates are incubated for 48-72 hours.[6]
3. MTT Incubation:
-
After the incubation period, MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[7]
4. Formazan Solubilization:
-
The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[6]
5. Absorbance Measurement:
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.[8]
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This guide underscores the importance of systematic evaluation of a series of related compounds under standardized experimental conditions to derive meaningful structure-activity relationships. The provided experimental protocols for synthesis and biological evaluation serve as a foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future studies focusing on a direct head-to-head comparison of the anticancer activity of 7-substituted 2-(trifluoromethyl)quinolin-4-ols are warranted to fully elucidate their potential in oncology.
References
- 1. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Reproducible Experimental Data for 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL Hinders Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in reproducible experimental data for 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL, preventing the creation of a detailed comparison guide as initially requested. While the chemical structure is documented in chemical databases, there is a notable absence of published studies detailing its biological activity, experimental protocols, and comparative performance against other compounds. This lack of publicly accessible data makes it impossible to fulfill the core requirements of quantitative data presentation, detailed methodologies, and visualization of experimental workflows or signaling pathways related to this specific molecule.
For researchers, scientists, and drug development professionals, the reproducibility of experiments is a cornerstone of scientific advancement. Without foundational studies providing quantitative data on the efficacy, potency, and mechanism of action of this compound, any attempt to create a comparison guide would be speculative and lack the necessary scientific rigor.
Proposed Alternative: A Comparative Guide to 2-(Trifluoromethyl)quinolin-4-amine Derivatives as Potent Antitumor Agents
As a viable alternative, we propose the development of a comprehensive comparison guide on a closely related and well-researched class of compounds: 2-(Trifluoromethyl)quinolin-4-amine derivatives . There is a body of published research on these compounds, providing the necessary experimental data to create a valuable and informative guide for the target audience.
This proposed guide would focus on the anticancer properties of these derivatives, comparing their performance and outlining the experimental protocols used to determine their efficacy.
Comparative Analysis of Anticancer Activity
The guide would include a detailed comparison of various 2-(trifluoromethyl)quinolin-4-amine derivatives, summarizing their cytotoxic activity against different cancer cell lines.
Table 1: In Vitro Cytotoxicity of 2-(Trifluoromethyl)quinolin-4-amine Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| 5a | R = 4-fluorophenyl | HeLa | 0.03 |
| PC3 | 0.62 | ||
| K562 | 0.11 | ||
| 5e | R = 4-chlorophenyl | HeLa | 0.01 |
| PC3 | 0.49 | ||
| K562 | 0.08 | ||
| 5f | R = 4-bromophenyl | HeLa | 0.01 |
| PC3 | 0.55 | ||
| K562 | 0.09 | ||
| 5o | R = 4-(trifluoromethyl)phenyl | HeLa | 0.01 |
| PC3 | 0.51 | ||
| K562 | 0.10 | ||
| Combretastatin A-4 | (Reference Compound) | HeLa | 0.02 |
| PC3 | - | ||
| K562 | - |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
To ensure reproducibility, the guide would provide detailed methodologies for key experiments performed in the cited studies.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (HeLa, PC3, K562) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the 2-(trifluoromethyl)quinolin-4-amine derivatives for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
2. Tubulin Polymerization Assay
-
Reaction Mixture: A mixture containing tubulin, glutamate, and GTP is prepared in a 96-well plate.
-
Compound Addition: The test compounds or a reference compound (e.g., Combretastatin A-4) are added to the wells.
-
Polymerization Monitoring: The plate is incubated at 37°C, and the change in absorbance at 340 nm is monitored over time to assess the extent of tubulin polymerization.
Visualizing the Mechanism of Action
Diagrams illustrating the proposed mechanism of action and experimental workflows would be included to enhance understanding.
Caption: Experimental workflow for the synthesis and evaluation of 2-(trifluoromethyl)quinolin-4-amine derivatives.
Caption: Proposed mechanism of action for 2-(trifluoromethyl)quinolin-4-amine derivatives as tubulin polymerization inhibitors.
Should you be interested in this alternative comparison guide, a full report can be generated that adheres to all the specified requirements, providing a valuable resource for researchers in the field of oncology and drug discovery.
Safety Operating Guide
Proper Disposal of 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Guide for Laboratory Professionals
For immediate reference, 7-Methoxy-2-(trifluoromethyl)quinolin-4-ol and its containers must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant. Under no circumstances should this compound or its containers be disposed of down the sink or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and compliance with environmental regulations.
Chemical and Hazard Profile
This compound is a fluorinated quinoline derivative. Due to its chemical structure, it presents several health and environmental hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer. Proper personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling this compound.[1]
Hazard Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation[2][3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.
Personnel Required: Laboratory personnel trained in handling hazardous chemical waste. Equipment:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.
-
Designated and labeled hazardous waste container for "Halogenated Organic Waste".
-
Waste accumulation log.
-
Chemical fume hood.
Procedure:
-
Segregation of Waste: Designate a specific waste container for "Halogenated Organic Waste."[4] This is crucial as disposal methods for halogenated and non-halogenated waste streams differ significantly. Do not mix this compound waste with non-halogenated organic or other waste streams.[4]
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: For solutions containing this compound, collect the waste in a designated, sealed, and labeled "Halogenated Liquid Waste" container.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, and paper towels, that are contaminated with this compound must also be disposed of as halogenated organic waste.
-
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.
-
Disposal Request: Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health & Safety (EHS) office for hazardous waste pickup. EHS will arrange for the waste to be transported to a licensed hazardous waste disposal facility for proper treatment, likely through incineration.[4]
-
Decontamination of Glassware: Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol). The initial rinsate must be collected and disposed of as halogenated organic waste.[4] Subsequent rinses can be handled according to standard laboratory procedures for non-hazardous waste.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[4]
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials such as vermiculite or sand.[1][4]
-
Cleanup: For small spills, use an inert absorbent material to soak up the substance. Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[4] Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[4]
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[4]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL
This guide provides crucial safety and logistical information for handling 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the experimental work.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C11H7F3NO2 | Internal Data |
| Molecular Weight | 242.17 g/mol | Internal Data |
| Appearance | Solid | Internal Data |
| Storage | Store in a cool, well-ventilated area. Keep container tightly closed. Protect from light.[1] | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered hazardous. It may be harmful if inhaled, swallowed, or absorbed through the skin, causing irritation to the eyes, skin, and respiratory tract.[1] Appropriate PPE is mandatory to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2] | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][3] | To protect eyes from splashes and dust.[1] |
| Body Protection | Laboratory coat.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or in a chemical fume hood.[1][4] | To prevent inhalation of dust or vapors.[1] |
Standard Operating Procedure for Handling
A systematic approach to handling this compound is essential for safety and experimental accuracy. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
1. Preparation and Weighing:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before weighing, ensure the balance is clean and placed on a stable surface.
-
Use appropriate weighing paper or a container to avoid direct contact with the balance pan.
-
Close the primary container immediately after dispensing the required amount.
2. In-Use Procedures:
-
When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to control any potential exothermic reactions.
-
Keep all containers with the compound covered when not in immediate use to prevent the release of dust or vapors.
-
Avoid creating dust.[1]
3. Decontamination:
-
Wipe down all surfaces, including the fume hood sash, with an appropriate solvent (e.g., 70% ethanol) after handling is complete.
-
Decontaminate any equipment that has come into contact with the compound.
Emergency and Disposal Plans
Proper planning for emergencies and waste disposal is a critical component of laboratory safety.
Spill Response Protocol
In the event of a spill, follow this logical sequence of actions to ensure a safe and effective cleanup.
Waste Disposal
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and bench paper, in a clearly labeled, sealed container.[1]
-
Liquid Waste: Collect any solutions containing the compound in a designated, sealed, and clearly labeled waste container.
-
Disposal Method: All waste must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not discharge into drains or rivers.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
